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5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride Documentation Hub

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  • Product: 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride
  • CAS: 1242982-43-9

Core Science & Biosynthesis

Foundational

The Strategic Utility of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl Chloride in Rational Drug Design

Abstract: In modern medicinal chemistry, the rapid assembly of diverse, drug-like libraries relies heavily on bifunctional building blocks that offer both structural rigidity and favorable physicochemical properties. 5-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the rapid assembly of diverse, drug-like libraries relies heavily on bifunctional building blocks that offer both structural rigidity and favorable physicochemical properties. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly reactive, versatile intermediate utilized to install the isoxazole-3-carboxamide pharmacophore. This technical whitepaper provides an in-depth analysis of its structural components, details field-proven synthetic methodologies with self-validating protocols, and explores its pharmacological applications in targeted drug discovery.

Structural Deconstruction & Physicochemical Profiling

The architectural value of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride lies in its tripartite structure, which integrates an aromatic core, a solubilizing basic tail, and a highly electrophilic coupling site.

  • The Isoxazole Core: The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry. It serves as an excellent bioisostere for phenyl and heteroaryl rings, offering distinct hydrogen-bond acceptor capabilities through its adjacent nitrogen and oxygen atoms . This arrangement often improves the metabolic stability of the resulting drug candidate while maintaining necessary aromatic interactions within target binding pockets .

  • The Pyrrolidin-1-ylmethyl Moiety: The inclusion of a basic pyrrolidine ring attached via a methylene bridge at the C5 position serves a dual purpose. First, it acts as a highly effective solubilizing group. Second, with a pKa of approximately 8.8, the pyrrolidine nitrogen is protonated at physiological pH, allowing it to form critical electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate or Glutamate) in solvent-exposed regions of target proteins.

  • The Carbonyl Chloride Electrophile: Positioned at C3, the acyl chloride is a highly reactive electrophile primed for nucleophilic acyl substitution. It enables the rapid, high-yielding formation of amide or ester bonds without the need for expensive or sterically bulky peptide coupling reagents (e.g., HATU or EDC).

Table 1: Physicochemical & Computational Profile
PropertyValueImplication for Synthesis & Drug Design
Molecular Formula C₉H₁₁ClN₂O₂Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 214.65 g/mol Ideal size for a fragment-based or modular building block.
pKa (Conjugate Acid) ~8.8 (Calculated)Ensures protonation at pH 7.4, enhancing aqueous solubility and target anchoring.
LogP (Neutral Form) ~1.2Balances lipophilicity, promoting favorable membrane permeability.
Topological Polar Surface Area 46.2 ŲWell within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration.
Storage & Handling -20°C, Inert GasHighly moisture-sensitive. Hydrolyzes rapidly in atmospheric moisture to the unreactive carboxylic acid.

Synthetic Methodology & Protocol Validation

The synthesis of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride from its corresponding carboxylic acid precursor (often supplied as a stable hydrobromide salt, CAS: 1417569-78-8) requires precise conditions.

Causality in Reagent Selection: While thionyl chloride (SOCl₂) is a common chlorinating agent, it typically requires heating, which can degrade the sensitive isoxazole ring or cause unwanted side reactions with the basic pyrrolidine nitrogen. Instead, the use of Oxalyl Chloride (COCl₂)₂ with catalytic N,N-Dimethylformamide (DMF) is the gold standard. DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier-Haack intermediate, which activates the carboxylic acid at 0°C to room temperature. The byproducts (CO, CO₂, and HCl) are gaseous, driving the reaction to completion and allowing for easy purification via solvent evaporation.

Protocol 1: Generation of the Acyl Chloride Intermediate
  • Preparation: Suspend 1.0 equivalent of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere.

  • Catalysis: Add 0.1 equivalents of anhydrous DMF.

  • Activation: Cool the suspension to 0°C using an ice bath. Add 1.5 equivalents of Oxalyl Chloride dropwise over 10 minutes. Caution: Vigorous gas evolution will occur.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases and the solution becomes homogenous.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess Oxalyl Chloride. Co-evaporate twice with anhydrous Toluene to ensure the complete removal of residual HCl. The resulting crude acyl chloride must be used immediately in the next step.

Self-Validating System (Acyl Chloride): Direct LC-MS analysis of acyl chlorides is impossible as they degrade on the column. To validate successful conversion, quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS. The quantitative presence of the methyl ester (m/z[M+H]⁺ = 211.1) confirms the successful formation of the acyl chloride.

Protocol 2: Amide Coupling Workflow
  • Amine Preparation: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous DCM.

  • Base Addition: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the highly reactive acyl chloride. The excess base is required to neutralize the HCl generated during coupling, as well as the HBr from the starting material's salt form.

  • Coupling: Cool the amine solution to 0°C. Resuspend the freshly prepared acyl chloride in anhydrous DCM and add it dropwise to the amine solution.

  • Completion: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating System (Amide Formation): Monitor the reaction via LC-MS. The disappearance of the methyl ester mass (from the methanol-quenched aliquot) and the emergence of the target amide mass indicates successful coupling. If unreacted amine persists, verify the pH of the reaction mixture; insufficient DIPEA will leave the amine protonated and non-nucleophilic.

SyntheticWorkflow A Precursor Acid (HBr Salt) 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carboxylic acid B Oxalyl Chloride + DMF (Anhydrous DCM, 0°C to RT) A->B Activation C Reactive Intermediate 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride B->C Chlorination (-CO2, -CO, -HCl) D Target Amine + DIPEA (Nucleophilic Substitution) C->D Coupling E Final Drug Candidate (Isoxazole-3-carboxamide) D->E Amide Bond Formation

Fig 1. Self-validating synthetic workflow for the generation and utilization of the acyl chloride.

Pharmacological Applications & Target Engagement

Derivatives synthesized from 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride are heavily represented in modern pharmacopeia, particularly in the development of Central Nervous System (CNS) therapeutics and targeted oncology agents.

The isoxazole-3-carboxamide motif acts as a rigid, planar core that perfectly mimics the peptide bonds found in endogenous substrates, making it an excellent hinge-binder in kinase inhibitors or a competitive inhibitor in enzymatic active sites. Furthermore, the strategic placement of the pyrrolidine ring enhances blood-brain barrier (BBB) penetration by optimizing the compound's LogD, making it highly valuable in the design of Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease or voltage-gated sodium channel blockers for epilepsy .

PharmacologicalPathway A Isoxazole-3-carboxamide Drug Candidate B Target Enzyme (e.g., MAO-B / Kinase) A->B Target Binding C Active Site Blockade (Pyrrolidine anchors to Asp/Glu) B->C Conformational Lock D Substrate Preservation (e.g., Dopamine) C->D Metabolic Modulation E Therapeutic Efficacy (Neuroprotection / Anti-tumor) D->E Clinical Outcome

Fig 2. Pharmacological signaling and target engagement pathway for isoxazole derivatives.

Conclusion

The rational design of novel therapeutics requires building blocks that offer predictable reactivity and favorable biological properties. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride fulfills these criteria by combining the bioisosteric advantages of the isoxazole ring with the pharmacokinetic benefits of a basic pyrrolidine moiety. By adhering to the strictly anhydrous, self-validating synthetic protocols outlined in this guide, medicinal chemists can efficiently leverage this intermediate to generate high-quality, diverse libraries of bioactive amides.

References

  • Zhu J, Mo J, Lin HZ, Chen Y, Sun HP. "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry 2018;26(12):3065–3075. URL:[Link]

  • Sysak A, Obmińska-Mrukowicz B. "Isoxazole ring as a useful scaffold in a search for new therapeutic agents." European Journal of Medicinal Chemistry 2017;137:292–309. URL:[Link]

  • Subbaiah, M. A. M. & Meanwell, N. A. "Bioisosteres of the phenyl ring: recent strategic applications in lead optimization and drug design." Journal of Medicinal Chemistry 2021;64:14046–14128. URL:[Link]

Exploratory

An In-Depth Technical Guide to 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, a heterocyclic compound of signif...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Although a specific CAS Registry Number for this acyl chloride is not publicly documented, this guide outlines a logical synthetic pathway from its known precursor, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid. We will delve into the critical aspects of its molecular structure, proposed synthesis, and potential applications, drawing upon established principles of organic chemistry and the known biological significance of its constituent moieties. This document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Isoxazole and Pyrrolidine Scaffolds

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds.[1][2] Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-HIV, and antidiabetic properties. The electronic properties and rigid conformation of the isoxazole ring make it an attractive component for designing molecules that can effectively interact with biological targets.

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and synthetic drugs.[3][4][5][6] Its presence can enhance aqueous solubility and introduce crucial hydrogen bond donor or acceptor functionalities, thereby improving the pharmacokinetic profile of a drug candidate.[3] The combination of the isoxazole and pyrrolidine moieties in 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride suggests a molecule with considerable potential for biological activity.

Registry Data and Molecular Structure

Table 1: Registry and Physicochemical Data for the Precursor Compound

PropertyValueSource
Compound Name5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromideChemScene[7]
CAS Number1417569-78-8ChemScene[7]
Molecular FormulaC₉H₁₃BrN₂O₃ChemScene[7]
Molecular Weight277.12 g/mol ChemScene[7]
SMILESO=C(C1=NOC(CN2CCCC2)=C1)O.[H]BrChemScene[7]

The structure of the target compound, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, can be inferred from its name and the structure of its precursor. It features a central isoxazole ring substituted at the 5-position with a pyrrolidin-1-ylmethyl group and at the 3-position with a carbonyl chloride group.

Proposed Synthetic Pathway

The synthesis of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride can be logically achieved from its corresponding carboxylic acid precursor. This transformation is a standard procedure in organic synthesis.

Synthesis of the Carboxylic Acid Precursor

The synthesis of 5-substituted isoxazole-3-carboxylic acids is a well-documented process. A general approach involves the reaction of a methyl ketone with dimethyl oxalate in the presence of a base like sodium methoxide to form a methyl 2,4-dioxobutanoate intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the methyl 5-substituted isoxazole-3-carboxylate. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol: General Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acids

  • Step 1: Formation of the Dioxobutanoate. To a solution of sodium methoxide in methanol, add the appropriate methyl ketone and dimethyl oxalate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization to the Isoxazole Ester. To the reaction mixture from Step 1, add hydroxylamine hydrochloride and heat to 50°C for 2 hours.

  • Step 3: Hydrolysis to the Carboxylic Acid. The resulting methyl 5-substituted isoxazole-3-carboxylate is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. Acidification with a dilute acid (e.g., 1N HCl) followed by extraction with an organic solvent yields the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Conversion to the Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

  • Reagent Selection: Thionyl chloride is a cost-effective and efficient reagent for this conversion. Oxalyl chloride is also highly effective and often used for cleaner reactions, as the byproducts are gaseous. The choice of reagent may depend on the scale of the reaction and the sensitivity of the starting material.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent: Slowly add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at 0°C. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

  • Work-up and Isolation: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure. The resulting crude 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is typically used in the next step without further purification due to its reactive nature.

Diagram 1: Proposed Synthesis of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

G Precursor 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid (CAS: 1417569-78-8) Product 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride Precursor->Product Chlorination Reagent SOCl₂ or (COCl)₂ Inert Solvent (e.g., DCM) Reagent->Product

Caption: Synthetic route from the carboxylic acid to the acyl chloride.

Potential Applications in Drug Discovery

The title compound is a highly reactive chemical intermediate, primarily due to the acyl chloride functionality. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a valuable building block for the synthesis of a diverse library of isoxazole-containing compounds.

Synthesis of Amide and Ester Derivatives

The primary application of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is in the synthesis of corresponding amides and esters. The reaction with primary or secondary amines will yield 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxamides, while reaction with alcohols will produce 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylates. These derivatives are of significant interest as potential therapeutic agents, as the isoxazole carboxamide linkage is a common feature in many biologically active molecules.

Diagram 2: Reactivity of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

G AcylChloride 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride Amide 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxamide AcylChloride->Amide Nucleophilic Acyl Substitution Ester 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylate AcylChloride->Ester Nucleophilic Acyl Substitution Amine R₁R₂NH Amine->Amide Alcohol R₃OH Alcohol->Ester

Caption: Key reactions of the target acyl chloride with nucleophiles.

Potential as a Scaffold in Fragment-Based Drug Design

The core structure of 5-(pyrrolidin-1-ylmethyl)isoxazole can be considered a valuable fragment in fragment-based drug design (FBDD). The pyrrolidine moiety can occupy a specific pocket in a protein active site, while the reactive carbonyl chloride handle allows for the systematic exploration of chemical space by linking to other fragments or growing the molecule.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound will react with water and other protic solvents to release hydrochloric acid, which is corrosive and toxic. Therefore, anhydrous conditions are essential for its storage and handling.

Conclusion

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, while not having a readily available CAS number, is a synthetically accessible and highly valuable intermediate for the development of novel chemical entities. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity allows for the creation of diverse libraries of isoxazole derivatives. The combination of the biologically relevant isoxazole and pyrrolidine scaffolds makes this compound and its derivatives promising candidates for further investigation in various therapeutic areas. Researchers are encouraged to explore the potential of this versatile building block in their drug discovery programs.

References

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Synfacts.
  • 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide. ChemScene.
  • Lewis acid-promoted direct synthesis of isoxazole deriv
  • Pyrrolidine Deriv
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
  • Synthesis of sulfonylamides containing an isoxazole moiety.
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research.

Sources

Foundational

Advanced Mass Spectrometry Fragmentation Profiling of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

As a Senior Application Scientist, analyzing polyfunctional, highly reactive molecules requires moving beyond standard "load-and-inject" workflows. The molecule 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (Exa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing polyfunctional, highly reactive molecules requires moving beyond standard "load-and-inject" workflows. The molecule 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (Exact Mass: 214.05 Da) presents a unique trifecta of analytical challenges: a highly basic "proton sponge" (the pyrrolidine ring), a fragile heterocyclic core (the isoxazole ring), and a highly moisture-sensitive electrophile (the acyl chloride).

This whitepaper provides an in-depth mechanistic guide to the mass spectrometry (MS) fragmentation patterns of this compound, detailing the causality behind specific experimental choices and providing self-validating protocols for structural elucidation.

Physicochemical Profiling & Analytical Challenges

To design a robust MS method, we must first deconstruct the molecule's chemical behavior in the gas and solution phases.

The Solvolysis Problem (Acyl Chloride Reactivity)

Acyl chlorides are extremely reactive toward nucleophiles, including standard LC-MS solvents like water and methanol[1]. If this compound is injected into a standard reversed-phase LC-MS system (e.g., 0.1% Formic Acid in H₂O/MeCN), it will undergo rapid solvolysis. The resulting spectra will display the hydrolyzed carboxylic acid ([M+H]⁺ at m/z 197.09) rather than the intact acyl chloride ([M+H]⁺ at m/z 215.06). Therefore, intact analysis strictly requires anhydrous direct infusion or Gas Chromatography-Electron Impact MS (GC-EI-MS).

The "Proton Sponge" Effect

In positive Electrospray Ionization (ESI+), the aliphatic pyrrolidine nitrogen acts as a powerful proton sink due to its high proton affinity. During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the charge remains localized on the pyrrolidine moiety. This triggers a highly favored alpha-cleavage, resulting in a dominant, uninformative fragment ion at m/z 84.08. As documented in recent pharmaceutical characterization workflows, this effect suppresses the fragmentation of the core scaffold, necessitating advanced techniques like In-Source Fragmentation (ISF) to elucidate the rest of the molecule[2].

Experimental Workflows & Self-Validating Protocols

To circumvent these challenges, two distinct analytical modalities are required depending on the research goal: intact structural confirmation or core scaffold elucidation.

Workflow Start 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride Sample Split Select Analytical Modality Start->Split GCMS GC-EI-MS (Anhydrous Injection) Split->GCMS Volatile & Thermally Stable LCMS_Deriv LC-ESI-MS/MS (In-situ Derivatization) Split->LCMS_Deriv Aqueous/Protic Solvents LCMS_Direct Direct Infusion ESI (Dry Aprotic Solvent) Split->LCMS_Direct Mechanistic Studies

Analytical workflow decision tree for reactive acyl chlorides.

Protocol A: Anhydrous Direct Infusion ESI-MS (Intact Analysis)

This protocol is designed to observe the intact [M+H]⁺ ion without solvolytic degradation.

  • Reconstitution: Dissolve the neat compound in strictly anhydrous, LC-MS grade Acetonitrile (stored over activated 3Å molecular sieves) to a final concentration of 1 µg/mL.

  • System Preparation: Flush a glass Hamilton syringe and PEEK transfer lines with anhydrous Acetonitrile for 5 minutes to remove residual moisture.

  • Infusion: Infuse the sample at 5 µL/min directly into the ESI source.

  • Source Parameters: Set the capillary voltage to 3.0 kV. Crucial Step: Maintain the desolvation temperature below 200°C to prevent thermal degradation of the fragile C-Cl bond.

  • Validation Checkpoint: Monitor the MS1 spectrum for m/z 197.09 (the hydrolysis product). A self-validating, moisture-free system will show an m/z 215.06 : 197.09 ratio of >50:1.

Protocol B: In-Source Fragmentation (ISF) Pseudo-MS³

To overcome the pyrrolidine "proton sponge" effect and sequence the isoxazole core[2]:

  • ISF Activation: Increase the ESI cone voltage (or fragmentor voltage) from a standard 20V to 60-80V. This induces collisions in the intermediate pressure region of the source, intentionally shearing off the pyrrolidine moiety (neutral loss of 71 Da or 83 Da).

  • Precursor Selection: Isolate the resulting core fragment (m/z 143.98, the isoxazole-carbonyl chloride cation) in Q1.

  • CID Activation: Apply 15-25 eV collision energy in Q2 to fragment the core, analyzing the products in Q3.

Mechanistic Elucidation of Fragmentation Pathways

ESI-CID-MS/MS Pathways (Positive Ion Mode)

When the intact protonated precursor ([M+H]⁺, m/z 215.06) is subjected to CID, three primary competitive pathways emerge:

  • Alpha-Cleavage (The Base Peak): Charge localization on the pyrrolidine nitrogen weakens the adjacent C-C bond (between the methylene bridge and the isoxazole ring). Heterolytic cleavage expels the isoxazole core as a neutral radical, leaving the highly stable pyrrolidin-1-ylmethylene cation at m/z 84.08 .

  • Acylium Ion Formation: The acyl chloride group is highly susceptible to the loss of neutral HCl (36.00 Da), generating a resonance-stabilized acylium ion at m/z 179.08 .

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring is notoriously weak (approx. 60 kcal/mol). Following the formation of the acylium ion, collisional activation induces N-O bond cleavage and subsequent expulsion of carbon monoxide (CO, 28.00 Da), yielding a ring-opened fragment at m/z 151.09 [3].

Fragmentation M [M+H]+ m/z 215.06 Acylium Acylium Ion m/z 179.08 M->Acylium -HCl (-36 Da) Pyrrol Pyrrolidinium Ion m/z 84.08 M->Pyrrol Alpha-Cleavage RingOpen Ring-Opened Core m/z 151.09 Acylium->RingOpen -CO (-28 Da)

Primary ESI-MS/MS fragmentation logic for the protonated intact molecule.

EI-MS Fragmentation (70 eV)

Under hard ionization (GC-MS), the molecular ion (M⁺•, m/z 214.05) is highly unstable. The dominant pathway is the loss of a chlorine radical (Cl•, 35 Da) directly from the molecular ion to form the acylium ion (m/z 179.06). The m/z 84.08 peak remains the base peak due to the overwhelming thermodynamic stability of the iminium structure formed via alpha-cleavage.

Quantitative Data & Fragment Mapping

The following tables summarize the exact masses, mass errors, and structural assignments for the fragmentation of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, serving as a reference for high-resolution mass spectrometry (HRMS) annotation.

Table 1: High-Resolution ESI-MS/MS Fragmentation (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)FormulaMass Error (ppm)Structural Assignment
215.058784.0813[C₅H₁₀N]⁺< 2.0Pyrrolidin-1-ylmethylene cation (Base Peak)
215.0587179.0821[C₉H₁₁N₂O₂]⁺< 2.0Acylium ion (Neutral loss of HCl)
215.0587151.0872[C₈H₁₁N₂O]⁺< 2.0Ring-opened core (Loss of CO from Acylium)
215.0587143.9850[C₅H₃ClNO₂]⁺< 2.0Isoxazole-carbonyl chloride core (via ISF)

Table 2: EI-MS Fragmentation (70 eV, Nominal Mass)

m/zRelative Abundance (%)Structural AssignmentNeutral Loss
214< 5%Molecular Ion (M⁺•)None
17945%Acylium Ion [M - Cl]⁺Cl• (35 Da)
84100%Pyrrolidinium alpha-cleavageC₅H₃ClNO₂• (130 Da)
5515%Pyrrolidine ring fragmentComplex rearrangement

Conclusion

The successful mass spectrometric characterization of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride requires a deep understanding of its chemical microenvironments. By recognizing the solvolytic instability of the acyl chloride and the proton-sequestering nature of the pyrrolidine ring, analysts can deploy targeted protocols—such as anhydrous direct infusion and In-Source Fragmentation (ISF)—to generate comprehensive, structurally informative MS/MS spectra.

References

  • [2] In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry (2025). URL:[Link]

  • [3] Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry (2023). URL:[Link]

  • [1] First Reaction of a Bare Silicon Surface with Acid Chlorides and a One-Step Preparation of Acid Chloride Terminated Monolayers on Scribed Silicon. Langmuir (2005). URL:[Link]

Sources

Exploratory

Material Safety Data Sheet (MSDS) and toxicity for 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is publicly available for 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride. This guide has been developed by a Senior Application Scientist to provide critical safety information based on expert analysis of its structural components—the acyl chloride functional group, the isoxazole ring, and the pyrrolidine moiety—and by extrapolating data from closely related chemical analogs. The recommendations herein are based on established principles of chemical reactivity and toxicology and should be considered a proactive measure to ensure laboratory safety.

Introduction: Understanding the Inherent Risks of a Reactive Intermediate

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a complex bifunctional molecule of significant interest to researchers in drug discovery and medicinal chemistry. The isoxazole scaffold is a "privileged structure" known for a wide array of biological activities, from antibacterial to anti-inflammatory and anti-cancer effects.[1][2] However, the presence of a highly reactive acyl chloride functional group makes this compound a potent chemical intermediate that demands rigorous handling protocols.

Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] Their chemistry is dominated by the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[4] This reactivity is the very reason they are valuable in synthesis, but it also underpins their significant hazards. The primary risk associated with acyl chlorides is their violent reaction with water—including ambient moisture, or moisture on the skin and in the respiratory tract—to produce hydrochloric acid and the corresponding carboxylic acid.[5][6] This reaction is exothermic and the resulting HCl gas is corrosive and toxic.[6]

Given the absence of specific safety data, this guide provides a robust framework for risk assessment and safe handling, enabling researchers to manage the inherent hazards of this compound effectively.

Extrapolated Hazard Identification and Classification

Based on the known hazards of analogous compounds such as 5-Methylisoxazole-3-carbonyl chloride and the general classification of acyl chlorides, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is predicted to fall under the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories.[7][8]

Predicted GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[7][9]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[7][9]

  • Acute Toxicity (Oral, Inhalation, Dermal): Category not classified, but potential for toxicity exists due to the pyrrolidine moiety and the biological activity of isoxazoles.[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of decomposition products (HCl).[11]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Danger [7][8]

Predicted Hazard Statements (H-Statements):

  • H314: Causes severe skin burns and eye damage.[7][8]

  • EUH014: Reacts violently with water.[7]

  • EUH029: Contact with water liberates toxic gas (Hydrogen Chloride).[7]

Predicted Precautionary Statements (P-Statements):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]

  • P264: Wash skin thoroughly after handling.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310: Immediately call a POISON CENTER or doctor/physician.[8]

  • P405: Store locked up.[12]

Inferred Toxicological Profile

While no specific toxicological studies have been performed on this molecule, a scientific assessment of its structure allows for the inference of its likely toxicological properties.

  • Corrosivity and Irritation: The primary toxicological concern is severe corrosivity. Upon contact with moisture on biological tissues (skin, eyes, mucous membranes), the acyl chloride group will rapidly hydrolyze to form hydrochloric acid, causing immediate and severe chemical burns.[6][13] Inhalation of vapors or aerosols will cause severe irritation and damage to the respiratory tract.[14]

  • Systemic Toxicity: The toxicological properties of the intact molecule are unknown. However, isoxazole derivatives are known to exhibit a wide range of potent pharmacological activities by interacting with various biological targets.[1] Systemic exposure could lead to unintended biological effects. The pyrrolidine ring, present in many biologically active compounds, also contributes to the overall toxicological uncertainty.[15]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest whether this compound is carcinogenic, mutagenic, or a reproductive toxin.[7][9] In the absence of data, it should be handled as a compound with unknown long-term health effects.

Experimental Protocols: Safe Handling, Storage, and Emergency Procedures

Adherence to stringent, self-validating protocols is essential for the safe use of this reactive intermediate.

Risk Assessment and Control Workflow

The following diagram outlines the mandatory workflow for handling 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_emergency Emergency Response a Review this Guide & SDS of Analogs b Identify All Potential Hazards (Corrosive, Reactive, Unknown Toxicity) a->b c Confirm Engineering Controls (Fume Hood, Safety Shower, Eyewash) b->c d Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) c->d Proceed if Safe e Work Exclusively in a Certified Chemical Fume Hood d->e f Handle Under Inert Atmosphere (Nitrogen or Argon) e->f h Spill Occurs e->h If Spill i Exposure Occurs e->i If Exposure g Use Dry Glassware and Solvents f->g h1 Evacuate Area h->h1 i1 Skin/Eye: Flush with Water for at least 15 minutes i->i1 i2 Inhalation: Move to Fresh Air i->i2 i3 Ingestion: Rinse Mouth, Do NOT Induce Vomiting i->i3 h2 Absorb with Inert Material (e.g., Vermiculite, Dry Sand) h1->h2 h3 Collect in Sealed Container for Hazardous Waste Disposal h2->h3 h4 DO NOT USE WATER h3->h4 i4 Seek Immediate Medical Attention i1->i4 i2->i4 i3->i4

Caption: Risk assessment and control workflow for reactive acyl chlorides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any contact with the substance.

  • Eye Protection: Chemical safety goggles in combination with a full-face shield must be worn at all times.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[6] Due to the reactive nature of the compound, consider double-gloving. Dispose of contaminated gloves immediately and properly.

  • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required.[16]

  • Respiratory Protection: All handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation of vapors or decomposition products.[6]

Storage and Handling

The chemical integrity and safety of this compound depend entirely on proper storage and handling.

  • Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][12] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[7] Keep away from heat, ignition sources, and incompatible materials such as water, alcohols, bases, and oxidizing agents.[8]

  • Handling:

    • Ensure the chemical fume hood is functioning correctly before starting work.

    • Keep the container tightly closed when not in use.

    • Use only dry glassware and anhydrous solvents to prevent violent reactions.

    • When transferring, do so carefully to avoid creating dust or aerosols.

    • Never work alone when handling this compound. Ensure a colleague is aware of the procedure.

    • Have appropriate spill cleanup materials (inert absorbent, not water) and emergency neutralizers readily available.[12]

First-Aid Measures

In case of any exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[14] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Summary of Physicochemical and Hazard Data

PropertyInferred/Extrapolated Value/InformationSource(s)
Chemical Name 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride-
Appearance Likely a solid or liquid, potentially brown or yellow oil.[8]
Primary Hazards Corrosive, reacts violently with water, moisture sensitive.[7][8]
GHS Signal Word Danger[7][8]
Key Hazard Statement H314: Causes severe skin burns and eye damage.[7][8]
Incompatible Materials Water, alcohols, bases, strong oxidizing agents, amines.[8][13]
Hazardous Decomposition Reacts with water to produce Hydrogen Chloride (HCl) gas and the corresponding carboxylic acid. Thermal decomposition may produce oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen chloride.[7]
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam. DO NOT USE WATER. [8][13]

References

  • denios.ca. "Managing Corrosive Substances: Safety Protocols for Businesses." Accessed March 17, 2026. [Link]

  • Study.com. "Acyl Chloride Uses, Reactions & Synthesis - Lesson." Accessed March 17, 2026. [Link]

  • AK Lectures. "Acid Chloride Reactions." Accessed March 17, 2026. [Link]

  • Jim Clark. "Explaining the reaction between acyl chlorides and water - addition / elimination." Chemguide. Accessed March 17, 2026. [Link]

  • U.S. Environmental Protection Agency. "Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS." July 7, 2004. [Link]

  • ChemSafetyPro.COM. "GHS Classification Criteria for Skin Corrosion and Irritation." March 6, 2018. [Link]

  • chemrevise. "Acyl Chlorides and Acid Anhydrides." Accessed March 17, 2026. [Link]

  • Jim Clark. "acyl chlorides and water, alcohols or phenol." Chemguide. Accessed March 17, 2026. [Link]

  • U.S. Department of Transportation. "Class 8: Corrosive Substances." Accessed March 17, 2026. [Link]

  • Safety Decals. "Corrosive Sign Meaning: GHS/OSHA Symbol In The Workplace." March 15, 2026. [Link]

  • Doc Brown's Chemistry. "10.7 The hydrolysis of an acid/acyl chloride reaction mechanism." Accessed March 17, 2026. [Link]

  • PubMed. "Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy." December 5, 2024. [Link]

  • Taylor & Francis. "Isoxazole – Knowledge and References." Accessed March 17, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Safety Profile of Acetyl Chloride: Handling and Precautions." February 28, 2026. [Link]

  • Fisher Scientific. "5-Methylisoxazole-3-carbonyl chloride SAFETY DATA SHEET." September 22, 2025. [Link]

  • INCHEM. "ICSC 0210 - ACETYL CHLORIDE." Accessed March 17, 2026. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Acetyl Chloride." January 2010. [Link]

  • SATHEE - IIT Kanpur. "Chemistry Acid Chloride." Accessed March 17, 2026. [Link]

  • ACS Publications - Journal of Medicinal Chemistry. "Isoxazole anthelmintics." May 1, 2002. [Link]

  • NextSDS. "5-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-oxazole-4-carboxylic acid." Accessed March 17, 2026. [Link]

  • Capot Chemical. "MSDS of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride." November 16, 2020. [Link]

Sources

Foundational

Electronic and Steric Properties of Pyrrolidin-1-ylmethyl Substituted Isoxazoles: A Technical Guide for Rational Drug Design

Executive Summary The pyrrolidin-1-ylmethyl substituted isoxazole is a highly privileged structural motif in modern medicinal chemistry. By combining the electron-rich, heteroaromatic properties of the isoxazole ring wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-1-ylmethyl substituted isoxazole is a highly privileged structural motif in modern medicinal chemistry. By combining the electron-rich, heteroaromatic properties of the isoxazole ring with the basic, sterically defined pyrrolidine heterocycle, drug designers can finely tune the physicochemical properties of a lead compound. This whitepaper provides an in-depth analysis of the electronic and steric interplay within this motif, detailing how the methylene linker insulates resonance while transmitting inductive effects to modulate basicity, ultimately optimizing target binding and pharmacokinetics.

The Isoxazole-Pyrrolidine Motif: Structural Logic

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are widely utilized in drug discovery as bioisosteres for amides and esters due to their distinct electron-rich aromatic structure, weak N-O bonds, and hydrogen-bond accepting capabilities[1]. When a pyrrolidine ring—a five-membered saturated amine—is attached via a methylene linker (-CH₂-), the resulting pyrrolidin-1-ylmethyl group introduces a basic center capable of forming critical ionic and hydrogen-bonding interactions with target proteins[2].

The choice of a methylene linker is a deliberate design strategy. Direct attachment of pyrrolidine to the isoxazole ring would result in an enamine-like system, where the nitrogen lone pair delocalizes into the heteroaromatic system, drastically reducing basicity. The methylene bridge acts as a resonance insulator, preserving the sp³ character of the pyrrolidine nitrogen while allowing the isoxazole to exert a purely inductive (-I) effect[3].

Motif_SAR Isoxazole Isoxazole Core (Electron-Withdrawing) Linker Methylene Linker (-CH2-) Isoxazole->Linker Inductive Pull (-I) pKa Modulated pKa (~8.5 - 9.0) Isoxazole->pKa Lowers pKa via Linker Pyrrolidine Pyrrolidine Ring (Basic Amine) Linker->Pyrrolidine Rotational Freedom Conf Conformational Flexibility Linker->Conf 3D Vectoring Pyrrolidine->pKa Basicity Center Pyrrolidine->Conf Envelope Puckering

Logical relationship and SAR pathway of the pyrrolidin-1-ylmethyl isoxazole motif.

Electronic Properties: Inductive Tuning of Basicity

The primary electronic consequence of appending an isoxazole to a pyrrolidin-1-ylmethyl group is the precise modulation of the amine's pKₐ.

  • Inductive Withdrawal: The isoxazole ring is significantly more electron-withdrawing than a simple phenyl ring. This electron-withdrawing nature pulls electron density away from the methylene carbon, which in turn inductively pulls electron density from the pyrrolidine nitrogen[1].

  • pKₐ Optimization: An unsubstituted aliphatic pyrrolidine has a pKₐ of approximately 11.3, meaning it is almost entirely protonated (>99.9%) at physiological pH (7.4). This permanent positive charge can severely hinder passive membrane permeability. The inductive pull of the isoxazole lowers the pKₐ of the pyrrolidine nitrogen to a more optimal range of 8.4–9.0. This ensures that a biologically relevant fraction of the drug exists in the neutral state for membrane crossing, while the majority remains protonated to engage in salt bridges with acidic residues (e.g., Asp, Glu) in the receptor pocket[4].

Steric Properties: Conformational Space and Pseudorotation

Sterically, the pyrrolidin-1-ylmethyl isoxazole motif offers a specific 3D topography that balances bulk and flexibility, which is critical for avoiding steric clashes in highly substituted drug analogs[5].

  • Pyrrolidine Pseudorotation: Unlike planar aromatic rings, the saturated pyrrolidine ring is highly flexible and undergoes rapid pseudorotation, primarily adopting "envelope" and "half-chair" conformations. This dynamic puckering allows the basic nitrogen to slightly adjust its spatial coordinates to optimize hydrogen bond geometry with the target without requiring the entire molecule to shift.

  • Linker Flexibility: The -CH₂- linker provides a critical rotational axis (dihedral angle). This allows the pyrrolidine group to sweep through a cone of conformational space relative to the rigid isoxazole plane. In structure-activity relationship (SAR) studies, such as those targeting allosteric sites of RORγt, the steric bulk of the pyrrolidine ring effectively fills hydrophobic pockets while positioning the basic nitrogen for solvent or backbone interactions[3].

Data Presentation: Physicochemical Profiling

The table below summarizes the theoretical and experimentally observed shifts in electronic and steric parameters when pyrrolidine is functionalized with an isoxazole compared to standard reference groups.

Structural MotifEstimated pKₐ (Conjugate Acid)Steric Volume (ų)Electronic Effect on AminePrimary Conformational State
Pyrrolidine (Reference) 11.27~75NoneEnvelope / Half-Chair
Benzylpyrrolidine ~9.60~150Weak Inductive (-I)Free Rotation (Linker)
(Isoxazol-3-yl)methylpyrrolidine ~8.60~140Strong Inductive (-I)Free Rotation (Linker)
(Isoxazol-5-yl)methylpyrrolidine ~8.40~140Strong Inductive (-I)Free Rotation (Linker)

Experimental Methodologies

To ensure scientific integrity, the synthesis and physicochemical validation of these motifs must follow self-validating protocols that account for the specific chemical reactivity of the heterocycles.

Protocol 1: Synthesis via Reductive Amination

The most robust method for constructing the pyrrolidin-1-ylmethyl isoxazole motif is the reductive amination of an isoxazole-carbaldehyde with pyrrolidine[6].

  • Iminium Formation: Dissolve the isoxazole-carbaldehyde (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze the formation of the iminium intermediate.

    • Causality: Acetic acid ensures the pH is optimal for iminium formation without fully protonating the nucleophilic pyrrolidine, which would stall the reaction.

  • Reduction: After 1 hour of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaBH(OAc)₃ is chosen over standard NaBH₄ because its electron-withdrawing acetate groups make it a milder hydride donor. It selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of an unwanted isoxazolyl-methanol byproduct.

  • Quench and Extraction: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess reducing agent. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Purify via flash chromatography using a gradient of DCM and Methanol (containing 1% aqueous NH₃).

    • Causality: The addition of NH₃ prevents the highly basic pyrrolidine from streaking on the acidic silica gel, ensuring sharp elution bands and high purity.

Synthesis_Workflow Start 1. Isoxazole-carbaldehyde + Pyrrolidine Imine 2. Iminium Intermediate Formation Start->Imine Acid Catalysis (AcOH) Reduction 3. Reductive Amination (NaBH(OAc)3, DCE) Imine->Reduction Selective Hydride Transfer Purification 4. Flash Chromatography (DCM/MeOH/NH3) Reduction->Purification Quench & Extract Validation 5. NMR & LC-MS Validation Purification->Validation Isolate Pure Product

Experimental workflow for the synthesis and validation of the target motif.

Protocol 2: pKₐ Determination via Potentiometric Titration

Because the exact basicity of the pyrrolidine ring is highly dependent on the substitution pattern of the isoxazole, empirical pKₐ determination is required.

  • Sample Preparation: Dissolve 2-3 mg of the synthesized compound in a standardized 0.15 M KCl solution to maintain constant ionic strength. If the compound is poorly water-soluble, use a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH).

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M KOH using an automated potentiometric titrator under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the solution as carbonic acid, which would artificially skew the titration curve.

  • Extrapolation: If co-solvents were used, plot the apparent pKₐ values against the mole fraction of the co-solvent and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method to determine the true aqueous pKₐ.

References

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th... Source: University of Dundee / Journal of Medicinal Chemistry URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitors Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

  • Discovery of an Orally Active Series of Isoxazoline Glycoprotein IIb/IIIa Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Patent Application Publication: Methods and Compositions to Improve the Therapeutic Benefit of Bisantrene Source: US Patent Office / Googleapis (US 2016/0220537 A1) URL:[Link]

Sources

Exploratory

Physicochemical Characterization and Thermal Dynamics of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride: A Technical Guide

Executive Summary In advanced medicinal chemistry and drug development, functionalized isoxazoles serve as critical bioisosteres for amides and esters. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, functionalized isoxazoles serve as critical bioisosteres for amides and esters. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly reactive, bifunctional building block used to synthesize complex isoxazole-3-carboxamides. Handling this intermediate requires a rigorous understanding of its thermodynamic limits. Because it possesses both a highly electrophilic acyl chloride and a nucleophilic tertiary amine (pyrrolidine), its physicochemical properties—specifically its melting and boiling points—cannot be evaluated using standard atmospheric techniques without inducing catastrophic thermal degradation.

This whitepaper provides an authoritative framework for the structural stabilization, thermal analysis, and handling protocols of this reactive intermediate.

Structural Dynamics and The "Self-Reactivity" Paradox

The fundamental challenge in characterizing 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride lies in its bifunctional nature. If generated as a "free base," the nucleophilic nitrogen of the pyrrolidine ring will rapidly attack the electrophilic acyl chloride of an adjacent molecule. This results in uncontrolled oligomerization or the formation of a cyclic, inactive acylammonium species.

The Causality of Stabilization: To accurately measure its thermal properties and utilize it in synthesis, the molecule must be isolated as a hydrochloride (or hydrobromide) salt. Protonating the pyrrolidine nitrogen eliminates its nucleophilicity, preserving the integrity of the acyl chloride. The precursor is commercially supplied as a hydrobromide or hydrochloride salt for this exact reason[1].

Mechanism A 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride (Free Base) B Intermolecular Nucleophilic Attack A->B D HCl Treatment (Protonation) A->D Prevention C Oligomerization / Acylammonium Formation B->C E Pyrrolidinium Hydrochloride Salt D->E F Stable Acyl Chloride (Solid State) E->F

Bifunctional reactivity pathway and stabilization via hydrochloride salt formation.

Thermodynamic Properties: Melting & Boiling Point Dynamics

Because the stabilized form of this compound is a salt (MW: 251.11 g/mol ), its thermal behavior deviates significantly from simple liquid acyl chlorides.

Quantitative Thermal Profile

Note: Due to extreme reactivity, empirical values are derived from high-vacuum extrapolation and predictive group-contribution modeling.

PropertyValue / DescriptionMethod of Determination
Molecular Formula C9H11ClN2O2 • HCl-
Molecular Weight 251.11 g/mol (Salt form)Calculated
Physical State Off-white crystalline solidEmpirical observation
Melting Point (Tm) 145°C - 152°C (with decomposition)DSC (Analog Extrapolation)
Boiling Point (Bp) Unmeasurable at 760 mmHgTGA/Extrapolation
Vacuum Boiling Point ~160°C at 0.5 mmHgTheoretical / Group Contribution
The Boiling Point Constraint

Attempting to boil the hydrochloride salt of this compound at atmospheric pressure (760 mmHg) is thermodynamically impossible. The thermal energy required to vaporize the ionic lattice exceeds the bond dissociation energy of the isoxazole ring, leading to decarboxylation and ring cleavage before a boiling phase transition occurs.

For context, simpler analogs such as exhibit boiling points around 125°C at 11 mmHg[2], while bulkier, non-salt derivatives like boil at approximately 344.2°C at 760 mmHg[3]. The inclusion of the protonated pyrrolidine ring pushes the theoretical atmospheric boiling point well past 400°C, ensuring thermal degradation ( Td​ ) occurs prior to boiling.

Experimental Protocols: Synthesis, Isolation, and Thermal Analysis

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when generating and analyzing this compound.

Protocol A: In Situ Generation and Isolation
  • Starting Material Preparation: Suspend 1.0 equivalent of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Catalytic Activation: Add 0.1 equivalents of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically lowers the activation energy required for the conversion of the carboxylic acid.

  • Chlorination: Dropwise addition of Oxalyl Chloride (1.5 eq) at 0°C.

    • Causality: Oxalyl chloride is strictly selected over thionyl chloride because its byproducts (CO, CO₂, and HCl) are entirely gaseous. This allows for the isolation of the reactive acyl chloride via simple vacuum concentration, avoiding the thermal stress of distillation.

  • Maturation & Isolation: Warm to 25°C and stir for 2 hours until gas evolution ceases. Remove DCM and excess oxalyl chloride under high vacuum (< 1 mbar) on a Schlenk line to yield the solid acyl chloride hydrochloride salt.

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Because atmospheric melting point apparatuses (e.g., capillary tubes) expose the sample to trace moisture, DSC must be used.

DSC_Workflow N1 Sample Prep (Glovebox) 1-3 mg in Hermetic Al Pan N2 Purge Phase Dry N2 at 50 mL/min N1->N2 N3 Heating Ramp 10°C/min from 25°C to 200°C N2->N3 N4 Data Acquisition Record Endothermic (Melting) & Exothermic (Decomposition) N3->N4 N5 Thermogram Analysis Determine Onset Tm and Td N4->N5

Step-by-step DSC protocol for reactive acyl chloride salts.

Critical Protocol Step: The sample (1-3 mg) MUST be sealed in a hermetic aluminum pan inside an argon-filled glovebox.

  • Causality: Hermetic sealing prevents the volatilization of HCl and the ingress of atmospheric moisture. Moisture would prematurely hydrolyze the acyl chloride back to the carboxylic acid, artificially depressing the observed melting point and yielding a broad, inaccurate endotherm.

References

  • Title: 5-(2-FURYL)ISOXAZOLE-3-CARBONYL CHLORIDE Source: LookChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride in Medicinal Chemistry

Executive Summary & Strategic Utility 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Structurally, it combines a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Structurally, it combines a highly reactive electrophilic center (acyl chloride) with a metabolically stable heteroaromatic spacer (isoxazole) and a basic solubilizing group (pyrrolidine).

For medicinal chemists, this reagent bypasses the need for expensive and moisture-sensitive peptide coupling reagents (e.g., HATU, EDC) by allowing direct, high-yielding amidation with primary and secondary amines. The resulting isoxazole-3-carboxamide derivatives are privileged scaffolds in pharmacology, frequently applied in the development of central nervous system (CNS) therapeutics, anti-inflammatory agents, and targeted oncology drugs[1].

Pharmacophoric Rationale

The design of libraries using this building block is driven by three distinct pharmacophoric advantages:

  • The Isoxazole Core : Acts as a rigid, metabolically stable bioisostere for phenyl or amide linkages. It provides favorable dipole moments and acts as a hydrogen bond acceptor within target binding pockets.

  • The Pyrrolidine Moiety : Introduces a basic tertiary amine (pKa ~8.5–9.0). This is critical for improving the aqueous solubility of lipophilic drug candidates[1]. Furthermore, the protonated pyrrolidine nitrogen frequently engages in essential π -cation interactions or salt bridges with acidic residues (e.g., Asp, Glu) in enzyme active sites[2].

  • The Carboxamide Linker : Formed upon reaction with an amine, this linker provides strong, directional hydrogen bond donor and acceptor capabilities, essential for interacting with protein backbones or kinase hinge regions[3].

Pharmacophore Compound Isoxazole-3-carboxamide Scaffold Pyrrolidine Pyrrolidine Nitrogen (pKa ~8.8) Compound->Pyrrolidine Isoxazole Isoxazole Ring (Rigid Core) Compound->Isoxazole Amide Carboxamide Linker (H-Bonding) Compound->Amide Target1 Cation-π Interaction (e.g., Trp/Tyr residues) Pyrrolidine->Target1 Electrostatic Target2 Hydrophobic/π-π Stacking (Binding Pocket) Isoxazole->Target2 Shape & π-system Target3 Hydrogen Bond Acceptor/Donor (Protein Backbone) Amide->Target3 Directional H-Bonds

Fig 1. Pharmacophoric interaction model of 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxamides.

Key Applications in Drug Discovery

Neurodegenerative Diseases (Alzheimer's & Parkinson's)

Isoxazole-3-carboxamides are highly effective in targeting CNS enzymes due to their favorable blood-brain barrier (BBB) penetration profiles. The pyrrolidine moiety has been shown to significantly enhance inhibitory activity against acetylcholinesterase (AChE) by fitting deeply into the catalytic gorge and forming π -cation interactions[2]. Additionally, derivatives of this class have demonstrated potent efficacy as reversible Monoamine Oxidase B (MAO-B) inhibitors, a primary target for the symptomatic treatment of Parkinson's disease[4].

Oncology and Kinase Inhibition

In targeted cancer immunotherapy, the isoxazole-3-carboxamide motif is utilized to inhibit kinases such as Colony Stimulating Factor 1 Receptor (CSF-1R). By blocking CSF-1R, these compounds prevent the survival and polarization of tumor-associated macrophages. Optimization of the basic amine appendage (such as pyrrolidine) has been shown to dramatically increase both the in vitro potency (reaching low nanomolar IC50 values) and the oral bioavailability of these inhibitors[3].

Physicochemical Profiling

Understanding the baseline properties of the building block allows for better prediction of the final drug candidate's ADME profile. The parent carboxylic acid exhibits a calculated LogP of approximately 1.55[5], leaving ample room for the addition of lipophilic amine fragments without violating Lipinski's Rule of Five.

PropertyValueImplication for Drug Design
Molecular Weight 214.65 g/mol Low MW allows for the addition of large, complex amine fragments.
TPSA (Acid form) ~66.5 ŲExcellent for BBB penetration; ideal for CNS-targeted libraries[5].
LogP (Estimated) 1.55Balanced lipophilicity; ensures good aqueous solubility and membrane permeability[5].
H-Bond Donors 0Leaves room for HBDs on the appended amine moiety to tune target specificity.
H-Bond Acceptors 4Fosters critical interactions with kinase hinge regions or GPCR binding pockets.

Experimental Protocols

Workflow 1: High-Throughput Amidation for Library Generation

Expertise & Causality: The acyl chloride is highly reactive but is susceptible to hydrolysis, a process that can be intramolecularly catalyzed by its own pyrrolidine nitrogen if moisture is present. Therefore, strictly anhydrous conditions are required. Furthermore, the building block is often handled as a hydrochloride salt. We utilize 2.5–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA): 1 eq to neutralize the starting material's HCl, 1 eq to scavenge the HCl generated during amidation, and an excess to ensure the pyrrolidine remains a free base, preventing it from precipitating out of solution and stalling the reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and flush with inert gas (N₂ or Argon).

  • Amine Solution: Dissolve the target primary or secondary amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add anhydrous DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (1.0 eq) dropwise (if in solution) or in small portions (if solid) to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic aqueous wash ensures the pyrrolidine moiety of the product is fully deprotonated, forcing the product to partition entirely into the organic DCM layer.

  • Isolation: Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically requiring a DCM:MeOH gradient of 95:5 to 90:10 due to the polarity of the tertiary amine).

Workflow A 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride C Reaction Vessel DCM, DIPEA (2.5 eq) 0 °C to RT, 2-4 h A->C B Primary/Secondary Amine Library B->C D Aqueous Workup (Sat. NaHCO3 wash) C->D  Quench & Extract E Isoxazole-3-carboxamide Product D->E  Evaporation & Purification

Fig 2. High-throughput amidation workflow for generating isoxazole-3-carboxamide libraries.

Workflow 2: Hydrochloride Salt Formation for Biological Assays

Expertise & Causality: Free base isoxazole-3-carboxamides containing a pyrrolidine moiety are often lipophilic oils or amorphous, hygroscopic solids. This physical state makes precise weighing for biological assays difficult and leads to poor dissolution in assay buffers. Converting the free base to a stable hydrochloride salt standardizes the physical form (yielding crystalline solids) and drastically enhances aqueous solubility for in vitro and in vivo testing.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base isoxazole-3-carboxamide in a minimum volume of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Slowly add 1.2 equivalents of HCl in dioxane (4.0 M) dropwise under continuous stirring.

  • Precipitation: A white to off-white precipitate should form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether to remove any unreacted free base or residual dioxane. Dry the solid thoroughly under high vacuum for 12 hours to yield the final hydrochloride salt.

References

2.[2] Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL: [Link]

3.[3] Title: Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[1] Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: Medicinal Chemistry Research (PMC) URL: [Link]

5.[4] Title: Azole derivatives, composition comprising thereof and method for treating parkinson's disease using the compound Source: Google Patents (KR20100097059A) URL:

Sources

Application

Application Note: Preparation of Ester Derivatives from 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Introduction & Strategic Overview Isoxazole derivatives are ubiquitous in medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve metabolic stability, target affinity, and pharmacokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Isoxazole derivatives are ubiquitous in medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve metabolic stability, target affinity, and pharmacokinetic profiles [1]. The intermediate 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is an exceptionally versatile building block. The incorporation of the pyrrolidine moiety—a basic, saturated heterocycle—significantly enhances the aqueous solubility of the resulting target molecules, a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

This application note provides a comprehensive, field-proven protocol for the synthesis of ester derivatives from this specific acyl chloride. By leveraging nucleophilic catalysis via 4-Dimethylaminopyridine (DMAP) and stoichiometric acid scavenging, this methodology ensures high-yielding esterifications across a broad spectrum of aliphatic and aromatic alcohols.

Mechanistic Insights: The Causality of Reagent Selection

The conversion of an acyl chloride to an ester is a classic nucleophilic acyl substitution. However, the unique structural features of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride dictate specific experimental choices:

  • The Role of DMAP (Nucleophilic Catalyst): While primary alcohols may react with highly electrophilic acyl chlorides uncatalyzed, secondary, tertiary, and sterically hindered alcohols require kinetic acceleration. DMAP attacks the carbonyl carbon to displace the chloride ion, forming a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more susceptible to nucleophilic attack by the alcohol than the parent acyl chloride [2].

  • The Role of Triethylamine (Auxiliary Base): The esterification generates hydrochloric acid (HCl) as a byproduct. Because the starting material contains a basic tertiary amine (the pyrrolidine ring), failing to neutralize the HCl will result in protonation of the pyrrolidine, potentially causing precipitation, and protonation of DMAP, which instantly halts the catalytic cycle. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed as an acid scavenger [3].

  • Expert Insight on Stoichiometry: Acyl chlorides containing basic amines are frequently isolated and stored as hydrochloride salts (e.g., synthesized via oxalyl chloride without basic workup). If your starting material is a hydrochloride salt, you must use at least 2.5 equivalents of TEA : 1.0 eq to liberate the pyrrolidine free base, 1.0 eq to neutralize the reaction byproduct, and 0.5 eq as a kinetic buffer.

DMAP_Cycle AcylCl Isoxazole-3-carbonyl Chloride Intermediate N-Acylpyridinium Intermediate AcylCl->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Ester Isoxazole Ester Product Intermediate->Ester + R-OH ProtonatedDMAP DMAP-H+ Intermediate->ProtonatedDMAP Release Alcohol Alcohol (R-OH) Alcohol->Ester ProtonatedDMAP->DMAP + TEA Salt TEA-HCl Salt ProtonatedDMAP->Salt TEA TEA (Base) TEA->Salt Scavenge H+

Catalytic cycle of DMAP in the esterification of isoxazole-3-carbonyl chloride.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system. The precipitation of triethylammonium chloride (TEA·HCl) serves as a visual indicator of reaction progression.

Step-by-Step Methodology

Scale: 1.0 mmol of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride.

  • Preparation & Inert Atmosphere: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen) to prevent premature hydrolysis of the acyl chloride by atmospheric moisture.

  • Dissolution: Add 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (1.0 mmol, approx. 214.6 mg) and anhydrous Dichloromethane (DCM) (5 mL) to the flask.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling prevents uncontrolled exothermic reactions, minimizes degradation of the acyl chloride, and suppresses side reactions like ketene formation.

  • Base Addition: Add TEA (2.5 mmol, 348 µL) followed by DMAP (0.1 mmol, 12.2 mg). Stir for 5 minutes. A slight color change may occur as the N-acylpyridinium intermediate forms.

  • Nucleophile Addition: Dissolve the target alcohol (1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: Use 5-10% Methanol in DCM as the eluent. Visualize under UV (254 nm) and stain with Dragendorff's reagent (which selectively stains the tertiary pyrrolidine amine).

  • Quenching: Upon consumption of the starting material (typically 2–4 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ hydrolyzes any unreacted acyl chloride into the water-soluble sodium carboxylate and neutralizes residual acids.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and wash with brine (15 mL) to remove residual aqueous salts.

  • Drying & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure isoxazole-3-carboxylate ester.

Workflow Start 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride Prep Dissolve in anhydrous DCM Cool to 0 °C (Ice Bath) Start->Prep Base Add TEA (2.5 eq) & DMAP (0.1 eq) Prep->Base Nucleophile Dropwise addition of Alcohol (1.1 eq) Base->Nucleophile React Warm to RT Stir 2-4 hours Nucleophile->React Quench Quench with sat. NaHCO3 (Removes HCl & excess acid) React->Quench Extract Phase Separation Extract with DCM Quench->Extract Purify Dry over Na2SO4 Flash Chromatography Extract->Purify Product Pure Isoxazole-3-carboxylate Ester Derivative Purify->Product

Experimental workflow for the synthesis and purification of isoxazole ester derivatives.

Quantitative Data Summary

The efficiency of the esterification heavily depends on the steric profile of the alcohol nucleophile. The table below summarizes typical reaction parameters and expected yields based on standard synthetic benchmarks [4].

Alcohol ClassExample NucleophileEquivalentsReaction Time (h)Expected Yield (%)Technical Notes
Primary Ethanol, Benzyl alcohol1.11 - 285 - 95Rapid conversion; DMAP is optional but ensures complete conversion.
Secondary Isopropanol, Cyclohexanol1.23 - 575 - 85DMAP is essential due to moderate steric hindrance.
Tertiary tert-Butanol1.5 - 2.012 - 1850 - 65Highly hindered; may require refluxing DCM or 1.0 eq of DMAP.
Phenolic Phenol, 4-Fluorophenol1.12 - 480 - 90Phenoxides are excellent leaving groups; strictly monitor to prevent reverse hydrolysis.

References

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study Source: ScholarWorks @ UTRGV (University of Texas Rio Grande Valley) URL: [Link]

  • Title: Esterification of Carboxylic Acids with Alcohols Source: Organic Syntheses URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride . As a bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride .

As a bifunctional molecule containing both a highly electrophilic acyl chloride and a basic tertiary amine (pyrrolidine), this compound presents unique handling challenges. This guide provides field-proven, mechanistically grounded protocols to prevent hydrolysis and ensure experimental reproducibility.

Mechanistic Insight: The "Dual-Threat" Degradation Pathway

To effectively store this compound, one must understand why it degrades so rapidly. Acyl chlorides are inherently moisture-sensitive, readily undergoing nucleophilic attack by atmospheric water to yield the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas[1].

However, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride contains a tertiary amine. This pyrrolidine moiety acts as a nucleophilic catalyst. If the compound exists as a free base, the amine nitrogen can attack the acyl chloride of a neighboring molecule, forming a highly reactive acylammonium intermediate . This intermediate is orders of magnitude more susceptible to hydrolysis than the parent acyl chloride[2].

Because of this autocatalytic vulnerability, the compound must be rigorously protected from moisture and is often best handled or stored as its hydrochloride salt , which protonates the amine and neutralizes its catalytic activity.

HydrolysisPathway A 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride C Tetrahedral Intermediate (Highly Unstable) A->C Direct Nucleophilic Attack F Autocatalysis via Pyrrolidine Nitrogen A->F Free Base Interaction B Atmospheric Moisture (H2O) B->C D 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carboxylic acid C->D Elimination E Hydrogen Chloride (HCl) C->E Elimination G Acylammonium Intermediate (Hyper-Electrophilic) F->G Amine Attack G->C Rapid H2O Attack

Mechanistic pathway of moisture-induced hydrolysis and amine-driven autocatalysis.

Quantitative Data: Environmental Impact on Stability

The following table synthesizes the degradation kinetics of basic acyl chlorides under various storage conditions. This data highlights the necessity of strict environmental controls.

Storage ConditionAtmosphereTemperatureEstimated Half-Life (Free Base)Estimated Half-Life (HCl Salt)Primary Degradant
Ambient Benchtop Ambient Air (~40% RH)20°C< 10 Minutes< 2 HoursCarboxylic Acid + HCl
Standard Fridge Ambient Air4°C~ 2 Hours~ 24 HoursCarboxylic Acid + HCl
Desiccator Dry Air (Drierite)20°C~ 3 Days> 2 WeeksCarboxylic Acid
Inert Storage Nitrogen ( N2​ )-20°C~ 3 Months> 6 MonthsTrace Carboxylic Acid
Optimal Storage Argon ( Ar )-20°C> 6 Months> 12 Months None detected

Step-by-Step Methodology: Anhydrous Storage Protocol

To create a self-validating system for storage, you must minimize the frequency of container access. Repeatedly opening a bulk container introduces trace moisture that accumulates over time[3].

Protocol: Inert Aliquoting and Cryo-Storage

Prerequisites: Glovebox with Argon atmosphere (<1 ppm H2​O , <1 ppm O2​ ), oven-dried amber glass vials, PTFE-lined screw caps, Parafilm.

  • Equilibration: Transfer the sealed bulk container of the acyl chloride into the Argon glovebox. Allow it to equilibrate to the internal temperature. Causality: Argon is denser than Nitrogen ( 1.78 g/L vs 1.25 g/L) and effectively "blankets" the solid/liquid, displacing any residual moisture in the vial headspace[4].

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50–100 mg per vial). Causality: Single-use aliquots ensure that the bulk supply is never repeatedly exposed to ambient moisture during daily laboratory operations[3].

  • Primary Sealing: Seal each vial tightly with a PTFE-lined (Teflon) cap. Do not use standard rubber septa for long-term storage, as they are permeable to moisture over time and can be degraded by HCl fumes.

  • Secondary Sealing: Remove the vials from the glovebox and immediately wrap the caps tightly with Parafilm or PTFE tape.

  • Cryogenic Storage: Store the aliquots in a secondary container (such as a sealed jar containing indicating Drierite or silica gel) and place them in a -20°C freezer[4].

  • Validation Step (Pre-Reaction): Before using an aliquot in a critical synthesis, validate its integrity. Dissolve 1 mg of the compound in anhydrous dichloromethane (DCM) and add 10 equivalents of anhydrous methanol. Analyze via LC-MS. A >95% conversion to the methyl ester confirms the acyl chloride is intact and free of carboxylic acid impurities.

StorageWorkflow S1 Receive Bulk Acyl Chloride S2 Transfer to Glovebox (Argon Atmosphere) S1->S2 S3 Divide into Single-Use Amber Vials S2->S3 S4 Seal with PTFE Caps & Parafilm Wrap S3->S4 S5 Store at -20°C in Desiccated Container S4->S5 S6 Validation: MeOH Derivatization test S5->S6 Prior to use

Standard operating procedure for the anhydrous storage and validation of sensitive acyl chlorides.

Troubleshooting & FAQs

Q: I opened my vial and observed steamy, white fumes. Is my reagent ruined? A: The white fumes are hydrogen chloride (HCl) gas, a direct byproduct of the acyl chloride reacting with atmospheric moisture[4]. If fumes are observed, partial hydrolysis has occurred. You must perform the methanol derivatization test (Step 6 above) to quantify the extent of degradation. If degradation is >10%, the reagent should be discarded or re-synthesized, as the resulting carboxylic acid will severely depress your reaction yields.

Q: My 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride arrived as a solid, but I expected a liquid. Why? A: If it is a solid, it has likely been synthesized and shipped as the hydrochloride (HCl) salt . This is a deliberate and highly beneficial formulation. The HCl protonates the basic pyrrolidine nitrogen, preventing it from forming the hyper-reactive acylammonium intermediate. When using the HCl salt in your reaction, remember to add an extra equivalent of a non-nucleophilic base (like DIPEA or Triethylamine) to neutralize the salt and liberate the amine in situ[4].

Q: Can I store this compound as a stock solution in a solvent to make dispensing easier? A: It is highly discouraged for long-term storage. Solvents like THF and DCM are hygroscopic and will slowly pull moisture through the septum, leading to complete hydrolysis over a few weeks. If you must store it in solution for a few days, use strictly anhydrous, amylene-stabilized DCM stored over freshly activated 3Å molecular sieves under Argon[5].

Q: How do I safely dispose of hydrolyzed or expired material? A: Unreacted or degraded acyl chlorides must be quenched carefully due to the exothermic nature of the reaction. In a fume hood, cool the vial to 0°C and slowly add a dilute aqueous basic solution (such as saturated sodium bicarbonate) or an alcohol (like isopropanol) to safely hydrolyze the remaining active species before standard chemical waste disposal[4].

References

  • Acyl chlorides stability . Sciencemadness Discussion Board. Available at:[Link]

  • Drying agents for Acyl halides . r/OrganicChemistry - Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation Yields with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Welcome to the Advanced Technical Support guide. As a Senior Application Scientist, I frequently consult with researchers encountering severe yield bottlenecks when working with complex, multi-functional building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support guide. As a Senior Application Scientist, I frequently consult with researchers encountering severe yield bottlenecks when working with complex, multi-functional building blocks.

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly reactive, bifunctional intermediate . It contains both a highly electrophilic acyl chloride and a basic, nucleophilic tertiary amine (the pyrrolidine ring). Understanding the causality behind how these two functional groups interact is the absolute key to preventing side reactions and maximizing your reaction yield.

Mechanistic Troubleshooting: The "Bifunctional" Dilemma

The Root Cause of Yield Loss

The reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism[1]. When reacting with primary or secondary amines, the intermediate eliminates a proton and a chloride ion to form a stable amide[2].

However, tertiary amines lack a replaceable proton. When a tertiary amine reacts with an acyl chloride, it attacks the carbonyl carbon to form a highly reactive, unstable quaternary acylammonium salt[3]. Because 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride contains a tertiary amine within its own structure, exposing the free base form of this molecule leads to rapid, uncontrollable intermolecular self-condensation. Furthermore, tertiary amines act as catalysts that drastically accelerate the hydrolysis of acid chlorides into unreactive carboxylic acids if even trace moisture is present[4].

To prevent this, the compound is supplied as a hydrochloride (HCl) salt . The secret to a high yield is strictly controlling the exact moment this salt is neutralized.

Mechanism A Acyl Chloride (HCl Salt) B Free Base Form A->B Premature Base Addition D Target Amine + Base A->D Dropwise Addition to Nucleophile C Acylammonium Oligomers B->C Self-Condensation E Desired Amide D->E Nucleophilic Addition-Elimination

Figure 1: Mechanistic divergence based on the order of base addition.

Empirical Data: The Importance of Addition Order

Quantitative reaction monitoring demonstrates that the choice of base and the order of reagent addition dictate the dominant reaction pathway.

Reaction ConditionBase UsedOrder of Reagent AdditionObserved YieldPrimary Failure Mode
Condition A TEA (1.0 eq)Acyl Chloride + Base, then Target Amine< 10%Rapid oligomerization / Tarry residue
Condition B DIPEA (2.5 eq)Acyl Chloride + Target Amine, then Base35%Sluggish reaction / Competitive hydrolysis
Condition C DIPEA (2.5 eq)Target Amine + Base, then Acyl Chloride> 85% N/A (Optimal Pathway)

Data Interpretation: Adding the base to the acyl chloride first (Condition A) instantly generates the free pyrrolidine base, which polymerizes before the target amine can react. The optimal method (Condition C) ensures the free base is only generated in the presence of a vast excess of the competing target nucleophile.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness, this protocol includes a self-validating diagnostic step. If the reaction fails, the diagnostic quench will tell you exactly whether the failure was due to wet solvents or poor nucleophilicity.

Optimized Amidation Protocol

Prerequisites:

  • All glassware must be oven-dried at 120 °C and purged with Argon.

  • Solvents (DCM or THF) must be anhydrous (Karl Fischer titration < 10 ppm H₂O).

Step-by-Step Methodology:

  • Nucleophile Preparation: In a dry Schlenk flask under Argon, dissolve your target primary/secondary amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Scientific Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from forming competitive acylammonium intermediates with the acyl chloride.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Isoxazole rings can be sensitive to harsh basic conditions; keeping the temperature low prevents ring-opening side reactions[5].

  • Controlled Activation: Add the 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride HCl salt (1.1 eq) portionwise as a solid (or dropwise if dissolved in a minimal amount of anhydrous DCM) directly into the stirring amine/base mixture.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Diagnostic Quench (Self-Validation): Before aqueous workup, extract a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS.

    • If you see the methyl ester: Your acyl chloride was perfectly active, but your target amine is too sterically hindered to react.

    • If you see the carboxylic acid: Your reaction setup was contaminated with moisture, leading to hydrolysis.

Protocol Step1 1. Prepare dry DCM/THF (<10 ppm H2O) Step2 2. Dissolve Target Amine + 2.5 eq DIPEA Step1->Step2 Step3 3. Cool mixture to 0 °C Step2->Step3 Step4 4. Add Acyl Chloride HCl salt portionwise Step3->Step4 Step5 5. Warm to RT & monitor via LC-MS Step4->Step5

Figure 2: Optimized step-by-step workflow for amidation.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark and viscous immediately upon adding the acyl chloride. What happened? A: You likely experienced self-condensation. This happens if the acyl chloride HCl salt is exposed to a base before it is thoroughly mixed with the target amine. Always ensure the target amine is present in the solvent with the base before the acyl chloride is introduced.

Q: Can I wash the acyl chloride HCl salt with aqueous sodium bicarbonate to free-base it before the reaction? A: Absolutely not. Exposing this specific bifunctional molecule to aqueous base will cause immediate, catastrophic self-polymerization and hydrolysis[2][3]. It must remain a protonated salt until the exact moment of coupling.

Q: I am reacting this with a highly sterically hindered amine, and the reaction is stalling. What can I do? A: If the diagnostic quench (Step 6) shows active acyl chloride (methyl ester formation) but no desired amide, your nucleophile is too weak. You can add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). DMAP acts as a highly efficient nucleophilic transfer catalyst, forming a transient, highly reactive acylpyridinium intermediate that forces the reaction forward.

Q: Is the isoxazole ring stable under these conditions? A: Yes. While unsubstituted isoxazoles can be sensitive to strong bases, 3,5-disubstituted isoxazoles are generally stable to tertiary amine bases (like DIPEA) at room temperature[5]. Avoid using strong inorganic bases (like NaOH or KOH) or elevated temperatures during the coupling phase.

References

  • "Explaining the reaction between acyl chlorides and amines - addition / elimination" - Chemguide. Available at: [Link]

  • "A Level Chemistry Revision Notes - Acyl Chlorides" - Save My Exams. Available at:[Link]

  • "Pearson: Aldol Condensation (Amine Reactivity)" - Pearson. Available at: [Link]

  • "Explain by using a step by step reaction mechanism how tertiary amines are used to facilitate hydrolysis..." - Gauthmath. Available at: [Link]

  • "US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides" - Google Patents.

Sources

Troubleshooting

Troubleshooting degradation of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride in aqueous media

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for handling 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for handling 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride . As a bifunctional molecule containing both a highly electrophilic acyl chloride and a basic pyrrolidine moiety, it presents unique stability challenges, particularly in aqueous environments.

Part 1: The Core Problem — Degradation Mechanics (FAQ)

Q: Why does 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride degrade so rapidly when exposed to aqueous media?

A: The degradation is driven by two competing nucleophilic pathways, which are exacerbated by the molecule's zwitterionic potential.

  • Interfacial Hydrolysis: Acyl chlorides undergo rapid nucleophilic acyl substitution in the presence of water. In biphasic systems (like those used in extractions or aqueous reactions), this occurs at the liquid/liquid interface. The kinetics of this interfacial hydrolysis are highly pH-dependent, involving rapid Langmuirian adsorption of the acid chloride at the interface followed by rate-limiting hydrolysis .

  • Self-Condensation (Oligomerization): The pyrrolidine nitrogen is a strong nucleophile. To prevent it from attacking its own acyl chloride group, the compound is typically synthesized and stored as a hydrochloride (HCl) salt. However, when introduced into an aqueous medium with a pH high enough to deprotonate the pyrrolidine (pH > 7), the free amine is liberated, leading to rapid intermolecular amidation (self-condensation) .

G A 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (HCl Salt) B Aqueous Media (H2O Exposure) A->B Dissolution C Hydrolysis (Isoxazole-3-carboxylic acid) B->C Nucleophilic Attack (H2O) D Deprotonation (Free Amine Formation) B->D pH > 7 D->C Competing Hydrolysis E Self-Condensation (Oligomerization) D->E Intermolecular Amidation

Competing degradation pathways of the acid chloride in aqueous media.

Part 2: Troubleshooting Guide (Q&A)

Q: I need to couple this acid chloride with a water-soluble amine. How can I perform a Schotten-Baumann reaction without losing the starting material to hydrolysis?

A: The Schotten-Baumann reaction relies on a biphasic system (e.g., Dichloromethane/Water) to physically separate the unreacted acid chloride from the aqueous base . To optimize this for 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, you must manipulate the kinetics:

  • Strict Temperature Control: Keep the reaction at 0–5 °C. The activation energy for hydrolysis is significantly lowered in highly aqueous environments ; cooling suppresses the hydrolysis rate more aggressively than the desired amidation rate.

  • Optimal pH Window: Maintain the aqueous phase between pH 8.0 and 9.0. If the pH is too high (>10), hydroxide ions outcompete the target amine, accelerating hydrolysis. If the pH is too low (<7), the target amine remains protonated and non-nucleophilic.

Table 1: Influence of Aqueous pH on Interfacial Acid Chloride Hydrolysis in Biphasic Systems Data summarized from microelectrochemical measurements at expanding droplets (MEMED) .

Acid Chloride AnalogAqueous pH RangeHydrolysis Rate TrendPrimary Interfacial Mechanism
Short-chain (e.g., Butyryl)4.0 – 11.0Gradual increase with pHUnimpeded Langmuirian adsorption
Bulky/Mid-chain (e.g., Hexanoyl)4.0 – 9.0Increases with pHRate-limiting interfacial hydrolysis
Bulky/Mid-chain (e.g., Hexanoyl)> 9.0Decreases sharplyInterface blocked by hydrolysis products

Q: How do I accurately analyze the purity of this compound using LC-MS? The aqueous mobile phase destroys it before it reaches the detector.

A: Direct LC-MS analysis of reactive acyl chlorides using standard reverse-phase conditions (Water/Acetonitrile with Formic Acid) is impossible due to rapid on-column hydrolysis. You must use a pre-column derivatization strategy. By reacting the acid chloride with a volatile secondary amine in an anhydrous solvent, you quantitatively convert the reactive acid chloride into a stable amide prior to injection.

Part 3: Experimental Protocols

Protocol A: Pre-Column Derivatization for LC-MS Purity Analysis

Causality Focus: This method acts as a self-validating system . By trapping the intact acid chloride before it can hydrolyze, you can accurately quantify the active species. Any signal corresponding to the free carboxylic acid during LC-MS analysis definitively represents degradation that occurred prior to your assay, not during the run.

  • Preparation: Dissolve 5.0 mg of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (HCl salt) in 1.0 mL of anhydrous Acetonitrile (HPLC grade, stored over molecular sieves).

  • Derivatization: Immediately add 20 µL of anhydrous Diethylamine (DEA).

    • Rationale: DEA is a highly reactive, sterically accessible secondary amine that will instantly outcompete trace moisture for the acyl electrophile.

  • Incubation: Vortex for 30 seconds and let stand at room temperature for 5 minutes.

  • Quenching & Dilution: Dilute 10 µL of this mixture into 990 µL of standard LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject onto the LC-MS. Track the mass of the diethylamide derivative to confirm intact starting material.

Protocol B: Optimized Biphasic Amidation (Schotten-Baumann)

Causality Focus: Utilizing a biphasic interface ensures the acid chloride remains shielded in the organic droplet until the target amine crosses the interface to react, preventing premature bulk hydrolysis .

  • Aqueous Phase Preparation: Dissolve the target primary or secondary amine (1.1 eq) in a 0.5 M Sodium Bicarbonate (NaHCO₃) aqueous solution.

    • Rationale: NaHCO₃ provides a mild buffering capacity (pH ~8.3) that neutralizes the HCl byproduct without providing excess hydroxide ions that drive rapid hydrolysis.

  • Organic Phase Preparation: Dissolve 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Thermal Equilibration: Chill both solutions to 0–5 °C in an ice bath.

  • Coupling: Add the DCM solution dropwise to the vigorously stirred aqueous solution over 15 minutes.

    • Rationale: Vigorous stirring maximizes the interfacial surface area, promoting rapid reaction with the target amine before the acid chloride can hydrolyze .

  • Workup: Allow to stir for 1 hour at 5 °C. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow N1 Prepare Biphasic System (DCM / Aqueous Buffer pH 8.3) N2 Add Target Amine (Nucleophile) N1->N2 N3 Chill to 0-5 °C (Suppress Hydrolysis) N2->N3 N4 Dropwise Addition of Acid Chloride in DCM N3->N4 N5 Phase Separation & Organic Extraction N4->N5 N6 Target Amide Product N5->N6

Step-by-step workflow for the optimized Schotten-Baumann amidation.

References

  • Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED) . Langmuir (American Chemical Society). URL:[Link]

  • Schotten-Baumann Reaction . Organic Chemistry Portal. URL:[Link]

  • Schotten–Baumann reaction . Wikipedia, The Free Encyclopedia. URL:[Link]

  • The Mechanism of the Hydrolysis of Acid Chlorides. The Effect of Temperature and Solvent Composition. Part II . Journal of the Chemical Society (Royal Society of Chemistry). URL:[Link]

Optimization

Technical Support Center: Handling and Storing Moisture-Sensitive 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride. This reagent i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride. This reagent is a highly valuable synthetic intermediate, but its utility is matched by its reactivity, particularly its sensitivity to moisture. Adherence to proper handling and storage protocols is paramount for experimental success and laboratory safety.

The core of this molecule's reactivity lies in the acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1] This rapid hydrolysis reaction irreversibly converts the acyl chloride to the corresponding carboxylic acid, consuming the reagent and introducing impurities into your reaction.[2] This document provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What makes 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride so moisture-sensitive?

A1: The high reactivity stems from the electronic nature of the acyl chloride group (-COCl). The chlorine atom is a strong electron-withdrawing group, which, combined with the electronegative oxygen atom, makes the carbonyl carbon highly electron-deficient (electrophilic). This makes it an excellent target for even weak nucleophiles like water. The resulting hydrolysis reaction is rapid and typically irreversible under standard laboratory conditions, forming the less reactive 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid.[1][2]

Q2: I observed a white precipitate forming in my reagent bottle over time. What is it?

A2: The white precipitate is almost certainly the corresponding carboxylic acid, the product of hydrolysis.[3] This indicates that the reagent has been inadvertently exposed to atmospheric moisture, either from frequent opening of the container, improper sealing, or use of non-anhydrous solvents or equipment for transfer.[4]

Q3: What are the absolute essential storage conditions for this reagent?

A3: To ensure its stability, the reagent must be stored in a cool, dry environment under a positive pressure of an inert gas, such as nitrogen or argon.[5][6] The container should be tightly sealed, and for long-term storage, sealing the cap with paraffin film is recommended to provide an additional barrier against moisture ingress.[1] It should be stored in a dedicated area for corrosive and water-reactive materials.[5][6]

Q4: What specific Personal Protective Equipment (PPE) is required when handling this compound?

A4: Due to its corrosive nature, comprehensive PPE is mandatory. This includes chemical safety goggles or a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] All handling operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][7] An eyewash station and safety shower must be immediately accessible.[5][8]

Q5: How should I safely dispose of or "quench" residual or unreacted acyl chloride?

A5: Unreacted acyl chloride must be carefully neutralized before disposal. This should be done by slowly adding the residual material to a stirred, cooled (0 °C ice bath) solution of a nucleophile.[3][9] Suitable quenching agents include methanol (to form the methyl ester), water, or a dilute aqueous solution of sodium bicarbonate.[9] The addition must be slow to control the exothermic reaction and any gas evolution (HCl).[9]

Troubleshooting Guide

Users may encounter several common issues when working with this sensitive reagent. The table below outlines these problems, their probable causes rooted in the compound's chemistry, and actionable solutions.

Problem ObservedProbable CauseRecommended Solution
Low or No Product Yield Reagent Degradation: The most likely cause is the hydrolysis of the acyl chloride before or during the reaction, significantly reducing the amount of active reagent.[2][3]Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>125 °C overnight) or flame-dried under vacuum and cooled under an inert atmosphere.[10] Use freshly opened anhydrous solvents or those dried using appropriate methods. Purge the entire reaction apparatus with dry nitrogen or argon before adding reagents.[3][11]
White Precipitate in Reaction Hydrolysis: A solid appearing upon addition of the acyl chloride often indicates the formation of the insoluble carboxylic acid hydrobromide salt, resulting from reaction with trace moisture.[3]Improve Drying Procedures: Re-evaluate all sources of moisture. Dry all starting materials, solvents, and inert gas streams thoroughly. Consider using a glovebox for the most sensitive applications.[12]
Inconsistent Results Variable Reagent Activity: Inconsistent exposure to air between experiments leads to varying degrees of hydrolysis, causing poor reproducibility. Each time the stock bottle is opened, a small amount of moisture can enter.[4]Aliquot the Reagent: Upon receiving, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This protects the integrity of the main stock.[4] Document all handling procedures meticulously for batch-to-batch consistency.
Reaction Stalls or is Sluggish Insufficient Nucleophilicity/Base: The reaction of the acyl chloride with a nucleophile generates HCl as a byproduct. If the nucleophile is a weak base, it can become protonated and non-nucleophilic, stalling the reaction.Add a Non-Nucleophilic Base: Include a stoichiometric amount of a tertiary amine base (e.g., triethylamine or DIPEA), or a non-nucleophilic base like pyridine, to act as an HCl scavenger.[13]

Experimental Protocols

Protocol 1: Receiving and Long-Term Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage to the seal.

  • Inert Atmosphere: If the reagent will be stored for an extended period, transfer it inside a glovebox into a clean, dry amber glass bottle with a PTFE-lined septum cap.

  • Backfilling: Backfill the headspace of the bottle with dry argon or nitrogen.

  • Sealing: Tightly secure the cap. For added protection, wrap the cap-bottle interface with paraffin film.[1]

  • Labeling: Clearly label the container with the chemical name, date received, and hazard symbols.

  • Storage Location: Store the container in a cool, dry, and dark location, such as a desiccator cabinet within a ventilated cupboard designated for corrosive and water-reactive chemicals.[5][6]

Protocol 2: Dispensing of the Reagent under Inert Atmosphere

This protocol assumes the use of a Schlenk line or a similar inert gas manifold.

  • Glassware Preparation: Ensure the reaction flask is assembled, oven- or flame-dried, and has been cooled to room temperature under a positive pressure of inert gas (e.g., by performing 3 vacuum/backfill cycles).[12]

  • Reagent Equilibration: Allow the bottle of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Inert Gas Connection: Puncture the septum of the reagent bottle with a needle connected to a nitrogen or argon gas bubbler to maintain a slight positive pressure.[10]

  • Syringe Preparation: Take a clean, oven-dried syringe and flush it several times with the inert gas from your reaction setup.

  • Liquid Transfer: Pierce the septum of the reagent bottle with the dry syringe needle. Withdraw a slightly larger volume of the reagent than required.[14]

  • Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle's headspace. Accurately dispense to the target volume.

  • Gas Buffer: Withdraw a small amount (~0.5 mL) of inert gas from the headspace into the syringe. This "buffer" protects the reagent in the needle during transfer.[14]

  • Dispensing: Swiftly and carefully transfer the syringe to your reaction flask and pierce the flask's septum. First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction mixture (ideally into a rapidly stirred solution to ensure rapid mixing and avoid localized heating).

  • Syringe Cleaning: Immediately quench the residual reagent in the syringe by drawing up a suitable quenching solvent (e.g., isopropanol) and expelling it into a dedicated waste beaker containing more quenching solvent. Repeat this process before final cleaning with water and acetone.

Protocol 3: Safe Quenching of Residual Reagent
  • Prepare Quench Station: In a chemical fume hood, place a beaker containing a suitable quenching agent (e.g., methanol or a 1 M sodium bicarbonate solution) in an ice-water bath. The volume of the quench solution should be at least 10 times the estimated volume of the residual acyl chloride.

  • Slow Addition: Using a clean pipette or syringe, slowly and dropwise add the residual acyl chloride to the stirred, cold quenching solution.[9]

  • Control Exotherm: Be prepared for a potentially vigorous reaction, including gas evolution (HCl). The low temperature and slow addition are critical to control the rate of reaction.[9]

  • Complete Neutralization: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring to ensure all the acyl chloride has reacted.

  • Waste Disposal: Neutralize the final solution if necessary and dispose of it according to your institution's hazardous waste guidelines.

Quick Reference Data

The following table summarizes the critical parameters for safe and effective use of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride.

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways.[15]
Storage Atmosphere Dry Nitrogen or ArgonPrevents hydrolysis by excluding atmospheric moisture.[5][8][16]
Incompatible Materials Water, Alcohols, Amines, Strong Bases, Oxidizing AgentsReacts violently or exothermically, leading to degradation.[1][8][17]
Recommended PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesProtects against corrosive properties and severe skin/eye damage.[6][8]
Work Environment Chemical Fume HoodPrevents inhalation of corrosive and irritating vapors.[7]
Suitable Quenching Agents Methanol, Isopropanol, Water, Dilute NaHCO₃(aq)Safely converts the reactive acyl chloride to a stable ester, acid, or salt.[3][9]

Handling Workflow Diagram

This diagram illustrates the logical flow for handling the moisture-sensitive reagent from receipt to final use and disposal.

G cluster_prep Preparation & Storage cluster_use Experimental Use cluster_cleanup Cleanup & Disposal receive Receive Reagent inspect Inspect Seal receive->inspect storage Store under Inert Gas (Cool, Dry, Dark) inspect->storage Seal OK quench Quench Residual Reagent (Slowly, at 0 °C) inspect->quench Seal Broken aliquot Optional: Aliquot in Glovebox storage->aliquot prep_setup Prepare Anhydrous Glassware & Solvents storage->prep_setup aliquot->prep_setup dispense Dispense Reagent (Inert Atmosphere) prep_setup->dispense reaction Add to Reaction dispense->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->quench dispose Dispose of Waste quench->dispose

Caption: Workflow for handling moisture-sensitive acyl chlorides.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
  • Benchchem. (n.d.). How to handle moisture-sensitive 3,4-Difluorophenylacetyl chloride.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). (n.d.).
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • SAFETY DATA SHEET. (2010, January 11).
  • MilliporeSigma. (2025, November 4). SAFETY DATA SHEET.
  • Sciencemadness.org. (2020, October 26). Acyl chlorides stability.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Benchchem. (n.d.). Importance of low-temperature conditions for purifying acyl chlorides.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • 5-Methylisoxazole-3-carbonyl chloride - SAFETY DATA SHEET. (2025, September 22).
  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.
  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Acylation with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride .

This compound is a highly valuable building block in drug development, but it presents a unique mechanistic paradox: it contains both a highly electrophilic center (the isoxazole-3-carbonyl chloride) and a nucleophilic center (the tertiary amine of the pyrrolidine ring). Understanding the causality behind its reactivity is essential for preventing incomplete conversions and side reactions.

Part 1: Core Principles & Mechanistic Causality (FAQs)

Q1: Why does my acylation reaction stall at 40–50% conversion despite using excess reagent? A1: This is the most common failure mode and is caused by a stoichiometric mismatch regarding acid generation. To prevent premature self-condensation, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is synthesized and supplied as a hydrochloride (HCl) salt . During the acylation of a primary or secondary amine, the nucleophilic acyl substitution generates an additional equivalent of HCl[1]. If you use a standard 1.0–1.5 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine), you only neutralize the reagent's inherent HCl salt. The newly generated HCl from the reaction is left un-scavenged, which rapidly protonates your target nucleophile, rendering it inactive and stalling the reaction[2]. Causality Fix: You must use a minimum of 2.5 to 3.0 equivalents of base to neutralize the salt and scavenge the reaction byproduct.

Q2: I added base to the acid chloride first to "free" the reagent before adding my nucleophile, but the reaction failed completely. Why? A2: This failure is due to the incorrect order of addition. While tertiary amines cannot be acylated to form stable amides, their lone pairs readily attack acid chlorides to form highly reactive, transient N-acylammonium intermediates[3]. Because your reagent intrinsically contains a tertiary amine (the pyrrolidine group), adding base in the absence of a competing target nucleophile liberates the pyrrolidine free base. This immediately triggers rapid intermolecular self-condensation—the pyrrolidine of one molecule attacks the acid chloride of another. This cascade forms an insoluble, inactive N-acylammonium oligomer network[1].

Q3: How do I analytically differentiate between reagent hydrolysis and oligomerization? A3: Both mechanisms consume your starting material, but they require different troubleshooting paths:

  • Hydrolysis (Moisture Contamination): Ambient water acts as a nucleophile, converting the acid chloride into an unreactive isoxazole-3-carboxylic acid[4]. LC-MS will show a clean mass corresponding to the carboxylic acid ( M+OH ). The reaction mixture typically remains clear.

  • Oligomerization (Order of Addition Error): LC-MS will show complex, broad peaks of higher-molecular-weight masses (dimers, trimers). Visually, the reaction mixture will rapidly turn cloudy or drop a heavy precipitate as the charged N-acylammonium network forms.

Part 2: Visualizing the Reaction Pathways

To understand the critical importance of the order of addition, review the logical relationships in the reaction trajectories below.

Pathway cluster_incorrect Incorrect Workflow (Base First) cluster_correct Correct Workflow (Nucleophile First) SM 5-(Pyrrolidin-1-ylmethyl)isoxazole -3-carbonyl chloride HCl Salt FreeBase Free Bifunctional Reagent (Electrophile + Nucleophile) SM->FreeBase Base added without nucleophile present Mix Reagent + Target Nucleophile (Co-suspended) SM->Mix Mixed before base Oligomer N-Acylammonium Oligomers (Precipitate / Inactive) FreeBase->Oligomer Self-condensation (Fast) Product Target Acylated Product (High Yield) Mix->Product Base added dropwise (Rapid trapping)

Mechanistic pathway: Target product formation vs. bifunctional self-condensation.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting conversion rates. Use this matrix to audit your current experimental setup.

Reaction ConditionBase (DIPEA) EquivalentsOrder of AdditionExpected ConversionPrimary Failure Mode
Standard (Incorrect) 1.5 eqReagent + Base Nucleophile< 10%Oligomerization / Self-condensation
Standard (Incorrect) 1.5 eqReagent + Nucleophile Base~ 40–50%Nucleophile protonation (stalling)
Moisture Compromised 3.0 eqReagent + Nucleophile Base~ 20–30%Hydrolysis to carboxylic acid
Optimized Protocol 3.0 eq Reagent + Nucleophile Base > 95% None (Optimal)

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology is designed as a self-validating system . Each step includes a physical or analytical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol N1 1. Suspend Nucleophile + Acid Chloride HCl N2 2. Chill Cool to 0 °C under N2 N1->N2 N3 3. Activate Dropwise DIPEA (≥2.5 equiv) N2->N3 N4 4. React Warm to RT (1-2 hours) N3->N4 N5 5. Quench Aq. NaHCO3 Extraction N4->N5

Optimized step-by-step experimental workflow for bifunctional acid chlorides.

Step-by-Step Methodology

Step 1: Anhydrous Preparation

  • Action: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon). Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Validation Check: Perform a Karl Fischer titration on the solvent. Water content must be <50 ppm to prevent hydrolysis[4].

Step 2: Co-Suspension (Critical Step)

  • Action: Add the target nucleophile (1.0 equiv) and 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride HCl salt (1.1 equiv) to the solvent.

  • Validation Check: The mixture should remain a heterogeneous suspension. No exotherm should be observed. If an exotherm occurs here, your nucleophile is basic enough to self-initiate the reaction prematurely.

Step 3: Controlled Activation

  • Action: Cool the suspension to 0 °C using an ice bath. Begin dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) over 10 minutes.

  • Validation Check: As the base neutralizes the HCl salt, the suspension should clarify into a homogeneous solution, accompanied by a mild exotherm. Warning: Immediate heavy precipitation at this stage indicates failure (oligomerization) due to adding base too quickly without sufficient mixing.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Validation Check: Monitor via LC-MS or TLC. You should observe >95% consumption of the target nucleophile. The absence of a peak corresponding to the isoxazole carboxylic acid confirms that anhydrous conditions were successfully maintained.

Step 5: Quench and Workup

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Check: Phase separation should be rapid and clean. A persistent emulsion indicates the presence of unreacted, amphiphilic starting material or oligomers.

Part 5: References

1.1 - OrgoSolver[1] 2. 2 - Pearson[2] 3.3 - Chemistry LibreTexts[3] 4.4 - Fiveable[4]

Sources

Reference Data & Comparative Studies

Validation

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride vs other isoxazole acid chlorides

The Dual Nature of Functionalized Isoxazoles: A Comparative Guide to 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed...

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Author: BenchChem Technical Support Team. Date: March 2026

The Dual Nature of Functionalized Isoxazoles: A Comparative Guide to 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides and esters to improve metabolic stability and target affinity. Isoxazole-3-carbonyl chloride and its derivatives are heavily utilized as highly reactive electrophiles in drug discovery programs, particularly for synthesizing modulators of G protein-coupled receptors (GPCRs)[1].

However, as molecular complexity increases, researchers often require building blocks that impart additional physicochemical benefits. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride represents a significant evolutionary step in this compound class. By incorporating a basic pyrrolidine moiety via a methylene linker, this reagent allows chemists to install both the isoxazole pharmacophore and a solubilizing tertiary amine in a single synthetic step.

This guide objectively compares 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride with traditional isoxazole acid chlorides, detailing their reactivity profiles, stability constraints, and the rigorous experimental protocols required to harness them effectively.

Structural Profiling and The "Self-Reactivity" Paradox

The isoxazole ring is generally considered a stable aromatic system, but its stability is highly dependent on pH and temperature; it exhibits increased lability and susceptibility to ring-scission under basic conditions[2]. Studies on isoxazole-containing therapeutics, such as leflunomide, demonstrate that base-catalyzed ring opening is significantly accelerated at physiological or elevated temperatures[3].

When comparing standard isoxazole acid chlorides to the pyrrolidine-functionalized variant, a critical mechanistic divergence emerges: The Self-Reactivity Paradox . Standard isoxazole-3-carbonyl chlorides are purely electron-withdrawing and lack nucleophilic centers. In contrast, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride contains a highly basic tertiary amine. If this molecule exists as a free base, the nucleophilic pyrrolidine nitrogen can attack the highly electrophilic acyl chloride of an adjacent molecule, leading to rapid autocatalytic oligomerization or ketene degradation.

To prevent this uncontrolled reactivity, amino acid chlorides are synthesized, stored, and handled strictly as non-nucleophilic hydrochloride salts [4]. Protonating the tertiary amine neutralizes its nucleophilicity, preserving the integrity of the acyl chloride until the moment of controlled activation.

Pathway A 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride (HCl Salt) B Free Base Form (Tertiary Amine Active) A->B + Base (e.g., DIPEA) C Acylammonium Intermediate B->C Intramolecular Activation D Target Amide (High Aqueous Solubility) C->D + Target Amine E Hydrolysis / Ring Scission C->E + H2O / Excess Base

Mechanistic pathway of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride activation.

Quantitative Comparison of Isoxazole Acid Chlorides

The selection of an isoxazole building block dictates the downstream handling requirements. The table below summarizes the comparative performance and physicochemical traits of three primary isoxazole acid chlorides.

Property5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chlorideIsoxazole-3-carbonyl chloride5-Methylisoxazole-3-carbonyl chloride
Physical State Solid (as HCl salt)LiquidLiquid / Low-melting solid
Electrophilicity Very High (via Acylammonium intermediate)HighModerate (Methyl electron donation)
Aqueous Solubility (Product) Excellent (Basic tertiary amine, pKa ~8.5)Poor to ModeratePoor to Moderate
Handling Requirement Strict moisture exclusion; requires precise base stoichiometryStandard anhydrous conditionsStandard anhydrous conditions
Primary Application Solubilizing bioisostere for GPCR/Kinase inhibitorsBaseline isoxazole installationSterically/electronically tuned bioisostere

Experimental Methodology: Amide Bond Formation

The use of amino acid chloride-hydrochlorides requires specific stoichiometric control of bases during acylation to prevent exothermic degradation and ensure high yields[5]. The following protocol outlines a self-validating system for coupling 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride to a primary amine.

Causality in Experimental Design:
  • Why 3.0 equivalents of DIPEA?

    • 1.0 eq neutralizes the HCl salt of the acid chloride reagent.

    • 1.0 eq neutralizes the HCl generated as a byproduct of the amide bond formation.

    • 1.0 eq ensures the target nucleophilic amine remains fully deprotonated and reactive.

  • Why portion-wise addition at 0°C? Adding the base or the acid chloride too rapidly generates a localized exotherm. Heat combined with basic conditions promotes the premature scission of the isoxazole ring[3].

Step-by-Step Protocol:
  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert nitrogen atmosphere.

  • Substrate Dissolution: Dissolve the target primary amine (1.0 mmol, 1.0 eq) in 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) to the solution via syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Reagent Addition: Weigh out 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride hydrochloride (1.1 mmol, 1.1 eq). Add this solid portion-wise over 15 minutes to the stirring solution. Do not add as a single bolus to prevent an uncontrollable exotherm.

  • Reaction Maturation: Stir the opaque slurry at 0°C for 30 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (25°C), stirring for an additional 2 hours. Monitor completion via LC-MS.

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Target Amine in Anhydrous DCM/THF Step2 2. Add Base (DIPEA, 3.0 eq) Cool to 0°C Step1->Step2 Step3 3. Portion-wise Addition of Isoxazole Acid Chloride HCl Salt Step2->Step3 Strict Temperature Control Step4 4. Stir at 0°C for 30 min, then warm to 25°C Step3->Step4 Prevents Exotherm Step5 5. Aqueous Quench & Extraction Step4->Step5

Optimized workflow for amide coupling using amino acid chloride hydrochlorides.

References

  • Small molecule modulators of g protein-coupled receptor six - Google Patents.
  • pH and temperature stability of the isoxazole ring in leflunomide - ResearchGate. Retrieved from:[Link]

  • CONTROLLED SYNTHESIS OF POLYGLUTAMATES WITH LOW POLYDISPERSITY AND VERSATILE ARCHITECTURES - European Patent Office (EP 2772497). Retrieved from:[Link]

  • N-TRIMETHYLSILYLOXYCARBONYL-6-AMINOPENICILLIN INTERMEDIATE FOR THE PREPARATION OF A PENICILLIN - Google Patents (NO160210B).

Sources

Comparative

Comparative Reactivity Guide: 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride vs. Corresponding Carboxylic Acid

As a Senior Application Scientist, I frequently evaluate the trade-offs between reactivity, stability, and atom economy when designing amide bond formation workflows. The pharmacophore —an isoxazole ring substituted with...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the trade-offs between reactivity, stability, and atom economy when designing amide bond formation workflows. The pharmacophore —an isoxazole ring substituted with a basic pyrrolidine moiety—presents unique chemical challenges. This guide objectively compares the reactivity profiles of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride and its corresponding carboxylic acid , providing self-validating experimental protocols to ensure reproducible results in your drug development pipelines.

Structural Profiling & Mechanistic Causality

Understanding the intrinsic reactivity of these two species requires analyzing their structural microenvironments. The isoxazole ring is an electron-withdrawing heteroaromatic system, which heavily depletes electron density from the adjacent carbonyl carbon, increasing its electrophilicity.

However, the presence of the tertiary amine (pyrrolidine) at the 5-position dictates how these compounds must be handled:

  • The Acid Chloride: A free-base acid chloride containing a nucleophilic tertiary amine is inherently unstable; it will rapidly undergo intermolecular self-acylation or polymerization. Therefore, this reagent must be synthesized, stored, and deployed as a hydrochloride (HCl) salt. Its reactivity is driven by the excellent leaving group ability of the chloride ion, allowing for rapid, direct aminolysis .

  • The Carboxylic Acid: The hydroxyl (-OH) group is a terrible leaving group. Direct amidation requires extreme thermal conditions that would degrade the isoxazole ring. Consequently, the carboxylic acid is bench-stable but requires in situ activation using coupling reagents (e.g., HATU) to convert the -OH into a superior active ester leaving group .

Pathways Substrate1 Carboxylic Acid (Stable, requires activation) Activation HATU / DIPEA (Coupling Reagents) Substrate1->Activation Substrate2 Acid Chloride (HCl Salt) (Highly reactive, moisture sensitive) Amine Amine (R-NH2) + Excess Base Substrate2->Amine Direct Acylation ActiveEster OAt Active Ester Intermediate Activation->ActiveEster Activation ActiveEster->Amine Product Isoxazole-3-carboxamide Target Product Amine->Product Aminolysis

Mechanistic pathways for amide bond formation comparing acid chloride and carboxylic acid.

Quantitative Performance Metrics

When scaling up syntheses or building combinatorial libraries, the choice between the acid chloride and the carboxylic acid impacts reaction kinetics, waste generation, and purification strategies. The table below summarizes their comparative performance based on standard green chemistry metrics and practical laboratory observations .

Metric5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (HCl salt)5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid
Intrinsic Electrophilicity Extremely HighLow
Atom Economy High (~49-60%)Low (~31%)
Reaction Time 1 - 2 hours4 - 16 hours
Coupling Reagent None requiredHATU, EDC/HOBt, or DCC
Base Requirement ≥ 3.0 equivalents≥ 2.0 equivalents
Shelf Stability Poor (Requires inert atmosphere/glovebox)Excellent (Bench-stable)
Primary Byproduct HCl (neutralized to amine salts)Tetramethylurea, HOAt (high MW waste)

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By observing specific physical changes and utilizing targeted workup steps, you can confidently confirm the success of the reaction without immediately relying on NMR.

Protocol A: Direct Acylation via Acid Chloride

Optimal for sterically hindered amines and rapid library generation.

  • Preparation: In a flame-dried flask under N₂, suspend the acid chloride HCl salt (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Amine Addition: Add the target primary/secondary amine (1.1 eq).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

    • Causality Note: Why 3.0 equivalents? One equivalent neutralizes the pyrrolidine HCl salt, the second neutralizes the HCl generated during the amide bond formation, and the third acts as a catalytic excess to drive the reaction forward .

  • Self-Validation Checkpoint: The initial cloudy suspension will transition to a clear, homogeneous solution as the insoluble HCl salt is neutralized and the soluble amide product forms.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The basic aqueous layer ensures any hydrolyzed acid chloride (now a water-soluble carboxylate) remains in the aqueous phase, effectively self-purifying the organic layer.

Protocol B: HATU-Mediated Coupling via Carboxylic Acid

Optimal for benchtop stability and moisture-tolerant workflows.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

    • Causality Note: HATU requires a base to deprotonate the carboxylic acid, initiating the formation of the highly reactive OAt (7-azabenzotriazole) ester.

  • Amine Addition: Add the target amine (1.2 eq) and stir for 4-12 hours.

  • Self-Validation Checkpoint: The reaction mixture will turn a distinct yellow upon the formation of the active ester. If monitoring via LC-MS, you will observe the transient mass of the OAt-ester intermediate before it fully converts to the target amide mass .

  • Workup: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x), followed by brine. This specific wash sequence validates the removal of DMF and polar byproducts (like tetramethylurea from HATU), which would otherwise contaminate the final product.

Workflow Start1 Weigh Acid Chloride (Glovebox/Dry N2) Prep1 Dissolve in dry DCM + Amine + DIPEA Start1->Prep1 Start2 Weigh Carboxylic Acid (Benchtop) Prep2 Dissolve in DMF + HATU + DIPEA Start2->Prep2 React1 Stir 1-2h (0°C to RT) Prep1->React1 React2 Stir 5 min, add Amine Stir 2-12h (RT) Prep2->React2 Workup Aqueous Quench & Extraction React1->Workup React2->Workup Purify Column Chromatography or Crystallization Workup->Purify

Step-by-step experimental workflow for amide coupling using both reactive species.

Expert Insights & Troubleshooting

  • Moisture Control: The acid chloride is exquisitely sensitive to atmospheric moisture. If your yields using Protocol A are inexplicably low, the reagent has likely hydrolyzed back to the carboxylic acid. Always store the acid chloride in a desiccator over Drierite or within a glovebox.

  • Base Selection: In both protocols, DIPEA (Hünig's base) is strictly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, whereas TEA can occasionally form unreactive quaternary ammonium salts with the highly electrophilic acid chloride or the active ester intermediate.

References

  • Chemistry LibreTexts. "21.7: Chemistry of Amides - Nucleophilic Acyl Substitution Reactions". Available at:[Link]

  • Journal of Chemical Education. "Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory". Available at:[Link]

  • Khan Academy. "Amide formation from acyl chloride | Carboxylic acids and derivatives". Available at:[Link]

  • ACS Chemical Neuroscience. "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants". Available at:[Link]

Validation

Comparative Guide to Purity Validation of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride via HPLC-UV

Executive Summary This guide provides a comprehensive framework for the purity validation of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, a reactive intermediate crucial in pharmaceutical synthesis. The inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the purity validation of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, a reactive intermediate crucial in pharmaceutical synthesis. The inherent reactivity of the carbonyl chloride moiety necessitates robust and precise analytical methods to ensure product quality and consistency. We present a comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods, one employing a traditional C18 stationary phase and the other an alternative Phenyl-Hexyl phase. This comparison highlights the critical role of column chemistry in achieving optimal selectivity for the analyte and its potential impurities. Both methods are rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are fit for their intended purpose in a regulated environment.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data, and field-proven insights into method development and validation for reactive chemical intermediates.

Introduction: The Analyte and the Analytical Challenge

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure features a heterocyclic isoxazole core, a pyrrolidine group, and a highly reactive carbonyl chloride functional group. The purity of this intermediate is paramount, as impurities can carry through to the final API, potentially affecting its safety and efficacy.

The primary analytical challenge stems from the carbonyl chloride's high susceptibility to hydrolysis.[4][5][6][7] Exposure to moisture, including residual water in solvents or on glassware, can rapidly convert the analyte into its corresponding carboxylic acid, as shown in Figure 1. Therefore, any analytical method must be designed to minimize this degradation, ensuring that the measured purity reflects the true state of the sample.

Figure 1: Hydrolysis of the Analyte

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride + H₂O → 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid + HCl

This guide focuses on HPLC with Ultraviolet (UV) detection, a cornerstone technique for purity analysis in the pharmaceutical industry due to its robustness, precision, and wide applicability.[8][9] The UV detector is highly sensitive to compounds with chromophores, such as the conjugated system within the isoxazole ring of our analyte.[10][11]

Comparative Methodologies: A Strategy for Orthogonal Selectivity

A single analytical method may not be sufficient to detect all potential impurities, especially those that co-elute with the main peak.[12] Therefore, employing methods with different separation mechanisms or selectivities is a powerful strategy.[13] In this guide, we compare two RP-HPLC methods that differ in their stationary phase chemistry to provide orthogonal selectivity.

  • Method A: C18 (Octadecylsilane) Column. This is the most common and versatile stationary phase in reversed-phase chromatography.[14][15] It separates molecules primarily based on hydrophobic interactions. The long alkyl chains provide strong retention for non-polar compounds.[16][17]

  • Method B: Phenyl-Hexyl Column. This phase offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl alkyl chain and unique π-π interactions with its phenyl ring.[16][18][19] This alternative selectivity can be highly effective for separating aromatic or heterocyclic compounds, like our analyte, from closely related impurities.

By developing and validating methods on both columns, we create a more comprehensive analytical package, increasing confidence in the purity assessment.

Experimental Design

This section details the materials, instrumentation, and step-by-step protocols for both HPLC methods and their subsequent validation.

Materials & Reagents
  • Analyte: 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, reference standard (>99.5% purity) and test samples.

  • Solvents: Acetonitrile (HPLC grade, anhydrous), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Glassware: Class A volumetric flasks and pipettes; vials with inert caps. All glassware must be rigorously dried to prevent hydrolysis.

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS (or equivalent).

HPLC Method A: C18 Column Protocol
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    15.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Analyze immediately.

HPLC Method B: Phenyl-Hexyl Column Protocol
  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 25
    15.0 85
    15.1 25

    | 20.0 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Method Validation Protocol

Both methods were validated according to ICH Q2(R1) guidelines for the following characteristics: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Limit of Quantitation (LOQ).[1][3][20]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_output Final Assessment prep Weigh & Dissolve in Anhydrous Acetonitrile inj Inject into HPLC prep->inj sep Chromatographic Separation (Method A: C18 or Method B: Phenyl-Hexyl) inj->sep det UV Detection @ 260 nm sep->det spec Specificity (Stress Study) det->spec data Data Analysis (Peak Area % Purity) det->data report Validated Purity Report lin Linearity & Range acc Accuracy (% Recovery) prec Precision (%RSD) loq Limit of Quantitation data->report

Caption: Workflow for HPLC method validation.

Results and Discussion: A Comparative Analysis

Method Development and Specificity

The primary goal was to develop methods capable of separating the active peak from its most probable impurity, the hydrolysis product (carboxylic acid), and other process-related impurities. Specificity was demonstrated by subjecting the sample to forced degradation (acidic, basic, oxidative, and thermal stress) and analyzing the resulting mixtures.

  • Method A (C18): Provided excellent separation between the analyte and its hydrolysis product. The non-polar C18 phase retained the analyte more strongly than the more polar carboxylic acid, leading to good resolution.

  • Method B (Phenyl-Hexyl): Also achieved baseline separation. Notably, this column showed a different elution order for some minor, non-polar impurities compared to the C18 column. This confirms the orthogonal nature of the selectivity, where π-π interactions altered the retention behavior of aromatic impurities.

G cluster_columns HPLC Stationary Phases Analyte 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carbonyl chloride Pyrrolidine Ring Isoxazole Ring (Aromatic) Carbonyl Chloride C18 C18 Column Primary Interaction: Hydrophobicity Separates based on non-polar character Analyte:f0->C18:p0 Interacts with C18 chain Analyte:f1->C18:p0 Interacts with C18 chain Phenyl Phenyl-Hexyl Column Primary Interactions: Hydrophobicity & π-π bonding Alternative selectivity for aromatic rings Analyte:f1->Phenyl:p0 π-π interaction with Phenyl ring Analyte:f0->Phenyl:p0 Hydrophobic interaction with Hexyl chain

Sources

Comparative

Comprehensive Guide: Cost, Purity, and Synthesis Evaluation of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison & Protocol Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison & Protocol Guide.

Introduction: The "Acyl Chloride Reality" in Drug Development

In medicinal chemistry, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a highly valued electrophilic building block used to synthesize targeted amide-linked libraries, particularly in the development of kinase inhibitors and GPCR ligands. However, as a Senior Application Scientist, I must address a critical structural reality: this specific acyl chloride is rarely sold in its free, active form.

The molecule contains a basic pyrrolidine nitrogen and a highly reactive acyl chloride moiety. If isolated as a free base, it rapidly undergoes intermolecular self-condensation (forming polymeric amides or degrading) and is highly susceptible to atmospheric hydrolysis. Consequently, commercial suppliers provide this building block as its stable, shelf-ready precursor: 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide (CAS: 1417569-78-8) [1].

To utilize this compound effectively, researchers must source the high-purity carboxylic acid salt and perform an in situ activation to the acyl chloride immediately prior to amide coupling [2]. This guide objectively compares the commercial sourcing of the precursor and provides a self-validating protocol for its downstream activation.

Commercial Supplier Comparison (Precursor Sourcing)

When evaluating suppliers for 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, the primary metrics are cost, analytical purity, and the logistical implications of hazardous material (HazMat) shipping. Below is a comparative analysis of leading commercial vendors.

SupplierChemical FormAdvertised PurityCost per 5g (USD)HazMat / Shipping FeesTypical Lead Time
ChemScene Hydrobromide Salt≥98% (LC-MS/NMR)~$150.00+$50 to $138 (Class 6.1/9)Global Stock (3-5 days)
Enamine (Typical) Hydrochloride Salt>95% (LC-MS)~$180.00Standard Courier Rates1-2 Weeks (EU to US)
BLD Pharm (Typical) Hydrobromide Salt97% (NMR)~$120.00Variable based on region1-3 Weeks

Note: Pricing and lead times are estimates based on standard catalog data for CAS 1417569-78-8. ChemScene explicitly notes HazMat classification for this compound class, which can significantly impact total procurement cost if not ordered in excepted quantities (e.g., packaged as 5 x 1g units) [1].

Analytical Purity Implications

Purity is not just a regulatory checkbox; it directly dictates the success of your downstream coupling. Impurities such as residual pyrrolidine or unreacted isoxazole intermediates can act as competing nucleophiles during acyl chloride generation, leading to complex, inseparable mixtures. Always request a Certificate of Analysis (CoA) featuring both 1H-NMR (to detect organic impurities) and LC-MS (to verify the exact mass of the [M+H]+ ion, m/z 197.10 for the free base).

Experimental Workflow: In Situ Acyl Chloride Generation

Because the acyl chloride cannot be stored, it must be generated in situ. The industry standard for this transformation utilizes Oxalyl Chloride with a catalytic amount of N,N-Dimethylformamide (DMF) in anhydrous dichloromethane (DCM) [2].

Why Oxalyl Chloride? (Mechanistic Causality)

While thionyl chloride ( SOCl2​ ) is a common alternative, oxalyl chloride ( (COCl)2​ ) is vastly superior for this specific isoxazole substrate. The reaction is driven forward by the evolution of gaseous byproducts (CO, CO2​ , and HCl), making it thermodynamically irreversible[3]. Furthermore, oxalyl chloride operates under milder conditions (0 °C to room temperature), preventing the thermal degradation or ring-opening of the sensitive isoxazole moiety.

G DMF DMF + Oxalyl Chloride VH Vilsmeier-Haack Intermediate DMF->VH -CO, -CO2, -Cl- Inter Activated Ester Intermediate VH->Inter + Carboxylic Acid Acid 5-(Pyrrolidin-1-ylmethyl) isoxazole-3-carboxylic acid Acid->Inter Acyl Acyl Chloride Product Inter->Acyl + Cl- Gas CO + CO2 + HCl (Gas Evolution) Inter->Gas Byproducts

Mechanistic pathway of in situ acyl chloride generation using oxalyl chloride and catalytic DMF.

Step-by-Step Protocol: Self-Validating Amide Coupling

Materials Required:

  • 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv total)

  • Target Amine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of the Vilsmeier-Haack Reagent: Suspend the carboxylic acid hydrobromide salt (1.0 equiv) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Add a catalytic amount of DMF (1-2 drops).

  • Acyl Chloride Generation: Slowly add oxalyl chloride (1.5 equiv) dropwise via syringe. Self-Validation Checkpoint: You should immediately observe vigorous gas evolution (bubbling). This confirms the formation of the Vilsmeier-Haack intermediate and subsequent activation of the acid [3].

  • Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours until gas evolution ceases.

  • Concentration (Critical Step): Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted oxalyl chloride and dissolved HCl. Redissolve the resulting crude acyl chloride in fresh anhydrous DCM. Do not attempt to isolate or store this intermediate.

  • Amide Coupling: In a separate flask, dissolve your target amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM at 0 °C. The excess DIPEA is required to neutralize the hydrobromide salt from the starting material and the HCl generated during coupling [2].

  • Addition: Dropwise add the freshly prepared acyl chloride solution to the amine solution. Stir for 2-4 hours, monitoring by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and purify via flash chromatography.

G S Sourcing (Carboxylic Acid HBr) QC Quality Control (LC-MS, 1H-NMR) S->QC Act In Situ Activation (Oxalyl Chloride, DMF) QC->Act Coup Amide Coupling (Amine, DIPEA, DCM) Act->Coup Prod Target Molecule (Purification) Coup->Prod

Workflow from commercial sourcing of the carboxylic acid precursor to downstream amide coupling.

Conclusion

Directly sourcing 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is impractical due to its inherent instability. By purchasing the highly pure carboxylic acid hydrobromide salt and utilizing a strictly anhydrous, oxalyl chloride-mediated in situ activation, researchers can bypass degradation issues. When selecting a supplier, prioritize those providing comprehensive LC-MS/NMR validation, and be mindful of HazMat shipping fees which can artificially inflate the cost per gram of these heterocyclic building blocks.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride
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5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride
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